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1-Chloro-4-isocyanato-2-methoxybenzene Documentation Hub

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  • Product: 1-Chloro-4-isocyanato-2-methoxybenzene
  • CAS: 108438-11-5

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Handling Hazards of 4-Chloro-2-methoxyphenyl isocyanate

This document provides a comprehensive technical overview of the toxicological properties and safe handling procedures for 4-Chloro-2-methoxyphenyl isocyanate (CAS No. 37408-18-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the toxicological properties and safe handling procedures for 4-Chloro-2-methoxyphenyl isocyanate (CAS No. 37408-18-7). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to facilitate risk assessment and ensure safe laboratory practices. Given the limited specific toxicological studies on this compound, this profile incorporates data from structurally similar isocyanates to provide a thorough understanding of the potential hazards.

Section 1: Chemical Identity and Physicochemical Properties

4-Chloro-2-methoxyphenyl isocyanate is an aromatic isocyanate, a class of compounds characterized by the reactive isocyanate (-N=C=O) functional group. This group dictates the chemical's high reactivity, particularly towards nucleophiles such as water, alcohols, and amines, forming the basis for both its industrial utility and its primary health hazards.

Table 1: Physical and Chemical Properties of 4-Chloro-2-methoxyphenyl isocyanate

Property Value Source
Molecular Formula C₈H₆ClNO PubChem[1]
Molecular Weight 167.59 g/mol PubChem[1]
CAS Number 37408-18-7 Fisher Scientific[2]
Appearance Data not available (often crystalline solids or liquids for similar compounds) General Knowledge

| Reactivity | Moisture-sensitive. Reacts with water, alcohols, amines, and strong oxidizing agents.[3][4] | Cole-Parmer[3], Fisher Scientific[4] |

Section 2: Comprehensive Toxicological Profile

The toxicity of isocyanates is primarily driven by the high reactivity of the isocyanate group. The primary health concerns are respiratory and dermal sensitization, as well as severe irritation to the eyes, skin, and respiratory tract.[5] Chronic exposure, even at low levels, can lead to permanent lung damage.[3]

Acute Toxicity

Based on data for analogous compounds, 4-Chloro-2-methoxyphenyl isocyanate is expected to be harmful or toxic through oral, dermal, and inhalation routes.[1] Inhalation is the most critical route of exposure, with the potential for fatal outcomes at high concentrations.[6]

Table 2: GHS Hazard Classification for 4-Chloro-2-methoxyphenyl isocyanate

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed PubChem[1]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin PubChem[1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled PubChem[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation PubChem[1]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation PubChem[1]
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled General Isocyanate Profile[7][8]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction General Isocyanate Profile[7][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | General Isocyanate Profile[7][9] |

Irritation and Corrosivity
  • Eye Irritation: Direct contact can cause serious eye irritation, characterized by redness, tearing, and inflammation.[1][2] For some isocyanates, this can progress to severe corneal injury.[3] It is classified as a lachrymator, a substance that stimulates tear production.[3][6]

  • Skin Irritation: The compound is classified as a skin irritant, causing redness, inflammation, and potential dermatitis upon contact.[1][2] Prolonged exposure can lead to drying and cracking of the skin.[7]

Sensitization: The Primary Hazard

The most significant and insidious hazard associated with isocyanates is sensitization.[5][8]

  • Respiratory Sensitization: Initial exposure, particularly through inhalation, can lead to sensitization of the respiratory tract. Subsequent exposure to even minute concentrations can trigger a severe, potentially life-threatening asthmatic reaction.[8] Symptoms include coughing, wheezing, shortness of breath, and chest tightness.[8] This sensitization may be permanent, necessitating complete removal from any environment where isocyanate exposure is possible.[3]

  • Dermal Sensitization: Skin contact can also lead to sensitization, an allergic reaction that becomes evident upon re-exposure to the material.[3]

Chronic Exposure and Carcinogenicity

Chronic inhalation of isocyanates is reported to cause long-term lung damage, including a permanent decrease in lung function.[3] The substance may cause damage to the olfactory epithelium after repeated inhalation.[7] Data on the carcinogenicity of 4-Chloro-2-methoxyphenyl isocyanate specifically is not available. However, some related isocyanates are suspected of causing cancer (GHS Carcinogenicity Category 2).[8]

Section 3: Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, stringent work practices, and appropriate personal protective equipment (PPE) is mandatory to handle this compound safely.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood to maintain exposure levels below any established limits and prevent inhalation.[2][7]

  • Isolation: Use of glove boxes or other closed systems is recommended for procedures involving larger quantities or heating.

  • Proximity to Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE is critical. Standard laboratory attire is insufficient.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Area PPE Specification Rationale and Source
Hands Nitrile or Neoprene Gloves: Inspect for integrity before each use. Change gloves immediately if contaminated. Provides a chemical barrier against skin contact and sensitization.[11]
Eyes/Face Chemical Safety Goggles and Face Shield: Goggles must provide a complete seal around the eyes. A face shield must be worn over goggles. Protects against splashes that can cause severe eye damage.[2]
Body Chemical-Resistant Laboratory Coat: Fully buttoned with tight-fitting cuffs. Consider a chemical-resistant apron for larger quantities. Prevents contamination of personal clothing and skin.

| Respiratory | NIOSH-Approved Respirator: Required if there is a risk of exceeding exposure limits or when engineering controls are not sufficient. The type (e.g., air-purifying with organic vapor cartridges or supplied-air) must be selected based on a formal risk assessment.[7] | Protects against inhalation, the primary route of toxicity and sensitization. |

Protocol 1: Standard Operating Procedure for Handling
  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Table 3.

    • Ensure spill cleanup materials and waste containers are readily available.

  • Handling:

    • Keep the container tightly closed when not in use to prevent moisture contamination, which can lead to pressure buildup from CO₂ evolution.[3][12]

    • Dispense the chemical carefully to avoid generating aerosols or dust.

    • Work in the smallest quantities feasible for the experiment.

  • Post-Handling:

    • Decontaminate all work surfaces thoroughly.

    • Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Visualization 1: Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Coat) prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 act1 Dispense Minimum Required Quantity prep3->act1 Proceed to Handling act2 Perform Experiment act1->act2 act3 Keep Container Sealed When Not In Use act2->act3 clean1 Decontaminate Work Surfaces act3->clean1 Proceed to Cleanup clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 4-Chloro-2-methoxyphenyl isocyanate.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Protocol 2: First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.[2] Symptoms may be delayed.[12]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10] Seek medical attention if irritation or a rash develops.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]

Protocol 3: Spill Response
  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Isolate & Ventilate: Isolate the spill area. Ensure the area is well-ventilated (fume hood).[12]

  • Assess: Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Contact your institution's Environmental Health & Safety (EHS) office.

  • Cleanup (for minor spills by trained personnel only):

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable decontamination solution (e.g., a solution of water, detergent, and a small amount of ammonia or sodium carbonate) to neutralize any remaining isocyanate.

    • Seal the waste container and label it appropriately for disposal.

Visualization 2: Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) expo_type Type of Exposure? start->expo_type spill_size Spill Size? start->spill_size inhalation Inhalation: Move to fresh air expo_type->inhalation Inhalation skin Skin Contact: Flush with soap/water 15+ min expo_type->skin Skin eye Eye Contact: Flush with water 15+ min expo_type->eye Eye expo_seek_medical Seek IMMEDIATE Medical Attention inhalation->expo_seek_medical skin->expo_seek_medical eye->expo_seek_medical spill_minor Minor Spill (Trained Personnel Only) spill_size->spill_minor Minor spill_major Major Spill spill_size->spill_major Major spill_cleanup Follow Spill Cleanup Protocol spill_minor->spill_cleanup spill_evacuate EVACUATE AREA Call EHS/Emergency Services spill_major->spill_evacuate

Caption: Decision tree for emergency response to a spill or exposure event.

Section 5: References

  • Material Safety Data Sheet - 4-Chlorophenyl isocyanate. (n.d.). Cole-Parmer. [Link]

  • SAFETY DATA SHEET. (2012). Covestro Solution Center. [Link]

  • First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia. [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. [Link]

  • 4-Chloro-2-methylphenyl isocyanate. (n.d.). PubChem. [Link]

  • Toxicology: Isocyanates Profile. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • GUIDE TO HANDLING ISOCYANATES. (2020). Safe Work Australia. [Link]

Sources

Foundational

Thermodynamic Stability of 1-Chloro-4-isocyanato-2-methoxybenzene

This guide details the thermodynamic stability, degradation kinetics, and handling protocols for 1-Chloro-4-isocyanato-2-methoxybenzene (CAS 108438-11-5). It is designed for researchers requiring precise physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, degradation kinetics, and handling protocols for 1-Chloro-4-isocyanato-2-methoxybenzene (CAS 108438-11-5). It is designed for researchers requiring precise physicochemical data to ensure compound integrity during storage and application.

Technical Guide & Stability Profile

Chemical Identity & Structural Analysis[1][2][3]

1-Chloro-4-isocyanato-2-methoxybenzene is a highly reactive aromatic electrophile. Its stability is governed by the electronic interplay between the isocyanate (-NCO) group and the ring substituents: a chlorine atom at position 1 and a methoxy group at position 2.

Structural Parameters
PropertyDetail
IUPAC Name 1-Chloro-4-isocyanato-2-methoxybenzene
Common Name 4-Chloro-3-methoxyphenyl isocyanate
CAS Number 108438-11-5
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Electronic Character Electron-deficient ring (Activated for nucleophilic attack)
Electronic Effects on Stability

The thermodynamic reactivity of the -NCO group is significantly influenced by the substituents:

  • Chlorine (C1, Para to NCO): Exerts a dominant inductive withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon. This lowers the energy barrier for nucleophilic attack (e.g., hydrolysis).

  • Methoxy (C2, Meta to NCO): While typically an electron donor (+M), in the meta position relative to the isocyanate, its resonance effects are not conjugated to the -NCO group. Therefore, it exerts a net inductive withdrawing effect (-I).

Net Result: The combined electron-withdrawing nature of the Cl and OMe groups makes this compound thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines) and more prone to rapid hydrolysis compared to unsubstituted phenyl isocyanate.

Thermodynamic Profile

The thermodynamic stability of 1-Chloro-4-isocyanato-2-methoxybenzene is defined by its propensity to transition to lower-energy states via hydrolysis (urea formation) or oligomerization (isocyanurate formation).

Phase Behavior & Thermal Stability
  • Physical State: Low-melting solid or liquid (Predicted MP: 30–45°C based on structural analogs like 4-chlorophenyl isocyanate).

  • Thermal Decomposition: Onset typically >160°C. Decomposition is exothermic, often leading to carbodiimide formation and CO₂ evolution.

Reaction Thermodynamics (Representative Values)

The following values represent the thermodynamic driving forces for aryl isocyanates, applicable to this derivative:

Reaction PathwayEnthalpy Change (

)
Thermodynamic Status
Hydrolysis (to Amine + CO₂)

Highly Exothermic (Irreversible)
Urea Formation (Amine + NCO)

Highly Exothermic (Rapid)
Cyclotrimerization (to Isocyanurate)

Exothermic (Thermodynamically Favored Product)
Dimerization (to Uretdione)

Exothermic (Reversible Equilibrium)

Critical Insight: The formation of the cyclic trimer (isocyanurate) is the thermodynamic sink for this molecule. While kinetically slow at room temperature without catalysts, it is irreversible. Dimerization is reversible; dimers may dissociate back to monomers upon heating.

Degradation Mechanisms & Kinetics

Understanding the degradation pathways is essential for interpreting stability data. The compound degrades primarily through hydrolysis (moisture sensitivity) and oligomerization (self-reaction).

Hydrolysis Pathway (The "Water Threat")
  • Step 1: Water attacks the electrophilic carbon of the -NCO group, forming unstable carbamic acid.

  • Step 2: Carbamic acid decarboxylates spontaneously, releasing CO₂ and forming 4-chloro-3-methoxyaniline.

  • Step 3: The newly formed amine acts as a potent nucleophile, reacting with remaining isocyanate to form a symmetric urea precipitate (1,3-bis(4-chloro-3-methoxyphenyl)urea).

Visualization of Degradation Pathways

The following diagram illustrates the competitive pathways governing the stability of the compound.

G NCO 1-Chloro-4-isocyanato- 2-methoxybenzene Carbamic Carbamic Acid (Transient) NCO->Carbamic + H₂O (Hydrolysis) Dimer Uretdione (Dimer) (Kinetic Product) NCO->Dimer Reversible Dimerization Trimer Isocyanurate (Trimer) (Thermodynamic Sink) NCO->Trimer Irreversible Cyclotrimerization Water H₂O (Moisture) Amine 4-Chloro-3-methoxyaniline Carbamic->Amine - CO₂ CO2 CO₂ (Gas) Carbamic->CO2 Urea Disubstituted Urea (Insoluble Solid) Amine->Urea + NCO (Fast)

Figure 1: Kinetic and thermodynamic degradation pathways. Note that Urea and Isocyanurate are the stable end-products.

Experimental Protocols for Stability Assessment

To validate the quality of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: Determine melting point purity and detect onset of exothermic decomposition (trimerization).

  • Sample Prep: Weigh 3–5 mg into a hermetically sealed aluminum pan (critical to prevent moisture ingress during run).

  • Method: Ramp from 0°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp Endotherm (30–45°C): Melting event. Broadening indicates impurity (urea/dimer).

    • Exotherm (>180°C): Thermal decomposition or polymerization.

    • Small Endotherm followed by Exotherm: Dissociation of dimer followed by reaction.

HPLC Purity & Urea Detection

Purpose: Quantify hydrolysis products (Urea) which are often insoluble and invisible to GC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% H₃PO₄ in Water.

    • B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 min.

  • Sample Diluent: Anhydrous Acetonitrile (Must be strictly dry to prevent in-situ degradation).

  • Derivatization (Optional but Recommended): Quench sample with excess diethylamine to convert isocyanate to stable diethylurea derivative for precise quantification.

Storage & Handling Framework[5]

Based on the thermodynamic instability relative to water and self-reaction, the following storage logic applies.

Storage Conditions
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Slows kinetics of dimerization (equilibrium shifts to monomer at higher T, but rate increases).
Atmosphere Inert (N₂ or Ar) Prevents hydrolysis. The compound is hygroscopic due to high electrophilicity.
Container Glass/Teflon Avoid metals that can catalyze trimerization (e.g., Tin, Zinc, Iron).
Seal Parafilm/Sure-Seal Secondary barrier against moisture diffusion.
Handling Precautions
  • Equilibration: Allow container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid/liquid.

  • Re-sealing: Purge headspace with dry Nitrogen before re-sealing.

  • Visual Check: Turbidity or white precipitate in the liquid/melt indicates urea formation (irreversible damage).

References

  • Chemical Identity & CAS Verific

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7693, 4-Chlorophenyl isocyanate (Analogous Structure/Properties). Retrieved from .

    • BLD Pharm (2025). 1-Chloro-4-isocyanato-2-methoxybenzene Product Data (CAS 108438-11-5).[2][3][4] Retrieved from .

  • Thermodynamic Mechanisms

    • Raspoet, G., et al. (1998). "The cyclotrimerization of isocyanates: A computational study." Journal of Organic Chemistry.
    • Sonnenschein, M. F. (2014). "Polyurethanes: Science, Technology, Markets, and Trends." Wiley.[1] (Source for hydrolysis kinetics and urea formation enthalpy).

  • Experimental Protocols

    • ASTM E537-12. "Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry."
    • Sigma-Aldrich (2025). Technical Bulletin: Handling and Storage of Isocyanates. Retrieved from .[5]

Sources

Exploratory

reactivity of methoxy-substituted phenyl isocyanates

The Reactivity of Methoxy-Substituted Phenyl Isocyanates: A Mechanistic & Practical Guide Part 1: Core Directive & Executive Summary Objective: To provide a rigorous, mechanism-first analysis of methoxy-substituted pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity of Methoxy-Substituted Phenyl Isocyanates: A Mechanistic & Practical Guide

Part 1: Core Directive & Executive Summary

Objective: To provide a rigorous, mechanism-first analysis of methoxy-substituted phenyl isocyanates (


) for medicinal chemists and process engineers. This guide moves beyond generic protocols to explain why specific isomers react differently and how to leverage these differences for precise urea and carbamate synthesis.

The Central Thesis: The reactivity of phenyl isocyanates is governed by the electrophilicity of the isocyanate carbon. The methoxy group (


) acts as a dual-function substituent: it donates electrons via resonance (

) but withdraws via induction (

). The position of the methoxy group (

,

,

) dictates which effect dominates, creating a distinct reactivity hierarchy essential for designing reaction pathways.

Part 2: Mechanistic Analysis & Electronic Effects

To control the reaction, one must understand the electronic environment of the isocyanate carbon (


). Nucleophiles (amines, alcohols) attack this carbon.[1][2] Any factor that increases the positive charge density (

) on this carbon accelerates the reaction.
The Reactivity Hierarchy

Based on Hammett equation principles and experimental kinetic data, the reactivity order for nucleophilic attack is generally:



Note: Ortho reactivity is highly variable depending on the steric bulk of the incoming nucleophile.

Isomer-Specific Analysis
IsomerElectronic DominanceMechanistic ImpactKinetic Outcome
Para (4-OMe) Resonance (+R)

Inductive (-I)
The lone pair on oxygen donates electron density into the ring, which is conjugated with the isocyanate group. This reduces the

on the isocyanate carbon.
Deactivated. Reacts slower than unsubstituted phenyl isocyanate. Requires longer times or mild heating.
Meta (3-OMe) Inductive (-I) onlyResonance is geometrically decoupled from the exocyclic isocyanate group. The oxygen atom acts purely as an electronegative withdrawer, pulling density from the ring.Activated. Reacts faster than phenyl isocyanate. Prone to rapid hydrolysis if not handled dry.
Ortho (2-OMe) Steric Hindrance + Inductive (-I)While electronically activating (-I), the adjacent methoxy group physically blocks the approach of the nucleophile.Sterically Inhibited. Rate is often retarded despite electronic activation. High sensitivity to nucleophile size (

vs

amines).
Visualizing the Electronic Effects

The following diagram illustrates how resonance structures in the para isomer reduce electrophilicity, while the meta isomer lacks this deactivating pathway.

ResonanceEffects cluster_para Para-Methoxy (Deactivation) cluster_meta Meta-Methoxy (Activation) P_Res1 MeO-Ph-N=C=O (Ground State) P_Res2 MeO⁺=Ph=N⁻-C=O (Resonance Donor) P_Res1->P_Res2 +R Effect P_Effect Reduced δ+ on Carbon (Lower Reactivity) P_Res2->P_Effect M_Res1 MeO-Ph-N=C=O (Ground State) M_Effect Increased δ+ on Carbon (Higher Reactivity) M_Res1->M_Effect -I Effect (Inductive) No Resonance Opposition

Caption: Resonance donation in para-methoxy reduces electrophilicity, while meta-methoxy relies on inductive withdrawal, enhancing reactivity.[2]

Part 3: Experimental Protocols

These protocols are designed for high-fidelity synthesis in drug discovery contexts, prioritizing yield and purity over speed.[2]

Protocol A: Urea Synthesis (Isocyanate + Amine)

Target: Synthesis of N-(methoxyphenyl)-N'-alkyl/aryl ureas.

The "Self-Validating" Workflow:

  • Stoichiometry: Use 1.0 equiv Isocyanate : 1.05 equiv Amine. A slight excess of amine ensures complete consumption of the electrophile (isocyanate), which is harder to remove than the amine.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or THF.

    • Why? Non-nucleophilic, polar enough to dissolve reactants but often precipitates the urea product, driving the reaction to completion (Le Chatelier’s principle).

  • Temperature:

    • Meta/Phenyl:

      
       to RT (Exothermic).
      
    • Para/Ortho: RT to

      
       (Slower).
      

Step-by-Step:

  • Dissolve 1.05 equiv of the amine in anhydrous DCM (0.2 M concentration) in a flame-dried flask under

    
    .
    
  • Add 1.0 equiv of methoxy-phenyl isocyanate (dissolved in minimal DCM) dropwise over 10 minutes.

    • Checkpoint: If using meta-isomer, cool to

      
       to prevent uncontrolled exotherms or impurity formation.[2]
      
  • Stir at RT. Monitor by TLC (usually 30 min – 4 hours).

    • Validation: Disappearance of the isocyanate peak in IR (

      
      ) confirms completion.
      
  • Workup: If precipitate forms, filter and wash with cold DCM. If soluble, wash with

    
     (removes excess amine) followed by brine.[2] Dry over 
    
    
    
    .
Protocol B: Carbamate Synthesis (Isocyanate + Alcohol)

Target: Synthesis of O-alkyl-N-(methoxyphenyl) carbamates. Challenge: Alcohols are weaker nucleophiles than amines. Para-methoxy isocyanates may be sluggish.

Catalysis Strategy: Use a Lewis base catalyst. Dibutyltin Dilaurate (DBTDL) (0.1 mol%) or Triethylamine (1-5 mol%).

  • Mechanism:[2][3][4][5] The base activates the alcohol (increasing nucleophilicity) or coordinates the isocyanate.

Step-by-Step:

  • Dissolve 1.0 equiv Isocyanate and 1.2 equiv Alcohol in anhydrous Toluene or THF.

  • Add catalyst (e.g., 1 drop DBTDL).[2]

  • Heat to

    
    .
    
  • Monitoring: Reaction is complete when the IR isocyanate band (

    
    ) vanishes.
    
  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc (carbamates are often crystalline).

Part 4: Reaction Mechanism & Pathway Visualization

The following diagram details the base-catalyzed addition of an alcohol to a methoxy-phenyl isocyanate.

ReactionMechanism Reactants Reactants: R-OH + Ar-N=C=O Activation Base Activation: B: + H-OR → [B-H]⁺ + ⁻OR (or polarized complex) Reactants->Activation Attack Nucleophilic Attack: RO⁻ attacks Carbon of -N=C=O Activation->Attack Intermediate Tetrahedral Intermediate: [Ar-N⁻-C(=O)-OR] Attack->Intermediate ProtonTransfer Proton Transfer: N⁻ takes H⁺ from [B-H]⁺ Intermediate->ProtonTransfer Product Product: Ar-NH-C(=O)-OR (Carbamate) + Regenerated Base ProtonTransfer->Product

Caption: Base-catalyzed carbamate formation pathway. The rate-determining step is typically the nucleophilic attack.

Part 5: Stability & Handling (The "Hidden" Risks)

Methoxy-phenyl isocyanates are sensitive to moisture and dimerization.

  • Moisture Sensitivity: Water acts as a nucleophile, forming an unstable carbamic acid that decarboxylates to an aniline .[2]

    • Risk:[2][6][7] The generated aniline reacts with remaining isocyanate to form a symmetric urea dimer (e.g., 1,3-bis(4-methoxyphenyl)urea).

    • Prevention:[2] Store under inert gas (

      
      /Ar) at 
      
      
      
      .
  • Dimerization (Uretdione formation):

    • Slow, reversible dimerization occurs upon prolonged storage, especially for electron-rich isocyanates (para-OMe).[2]

    • Detection: Appearance of a carbonyl stretch around

      
       in IR.
      
    • Reversal: Mild heating (

      
      ) often dissociates the dimer back to the monomer.
      

Part 6: Summary Table of Reactivity

SubstituentHammett

Reactivity vs Ph-NCORecommended Conditions (Amine)Recommended Conditions (Alcohol)
4-OMe (Para) -0.27Slower RT, 1-4 hrs

, Catalyst required
3-OMe (Meta) +0.12Faster

RT, <1 hr

, Mild catalyst
2-OMe (Ortho) N/A (Steric)Variable (Slow) RT, Overnight (Steric check)

, High catalyst load
H (Phenyl) 0.00Baseline RT, 1-2 hrs

, Catalyst optional

References

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • Isocyanate Kinetics & Mechanism

    • Baker, J. W., & Gaunt, J. (1949).[2][8] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 9-18. Link

  • Synthesis of Ureas (General Protocol)

    • Luedtke, N. (2025).[2][9] Synthesis of ureas from isocyanates. Organic Chemistry Portal. Link

  • Carbamate Synthesis & Catalysis

    • Rand, L., & Kay, E. L. (1960).[2] Reaction of Isocyanates with Alcohols.[4][5][8][10][11][12][13][14] Journal of Applied Polymer Science, 3(9), 129.[2] Link

  • Ortho-Effect & Steric Hindrance

    • Charton, M. (1969).[2] The quantitative treatment of the ortho effect.[15] Progress in Physical Organic Chemistry, 8, 235-317.[2] Link

Sources

Foundational

The Hydrolytic Instability of Isocyanates: A Technical Guide to Storage and Handling

Introduction: The Chemical Imperative In drug development and polymer synthesis, isocyanates ( ) are potent electrophiles used to form urethane or urea linkages.[1] However, their thermodynamic drive to react with nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Imperative

In drug development and polymer synthesis, isocyanates (


) are potent electrophiles used to form urethane or urea linkages.[1] However, their thermodynamic drive to react with nucleophiles makes them exceptionally vulnerable to moisture.[1]

For a researcher, the cost of improper storage is not merely a safety hazard—it is a loss of stoichiometric integrity. A hydrolyzed isocyanate sample contains amines and ureas that act as autocatalytic impurities, altering reaction kinetics and potentially ruining downstream ADCs (Antibody-Drug Conjugates) or polymer matrices.[1]

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic, evidence-based framework for maintaining isocyanate fidelity.

Mechanism of Degradation

To control degradation, one must understand the specific pathways of failure. Moisture ingress triggers a cascade of reactions that are often autocatalytic.[1]

The Hydrolysis Cascade

The reaction with water is not a single step; it is a multi-stage degradation.

  • Carbamic Acid Formation: The isocyanate carbon is attacked by water (nucleophile), forming unstable carbamic acid.[1][2]

  • Decarboxylation: Carbamic acid decomposes, releasing Carbon Dioxide (

    
    ) and a primary amine.[1]
    
  • Urea Formation: The newly formed amine is a stronger nucleophile than water.[1] It rapidly attacks the remaining isocyanate to form a disubstituted urea.[1]

Critical Consequence: The evolution of


 generates pressure (explosion risk in sealed vessels), while urea formation creates insoluble solids (turbidity/precipitate).
Thermal Dimerization (The Secondary Threat)

Even in the absence of water, aromatic isocyanates (like MDI) can self-react to form uretidinedione dimers. This reaction is temperature-dependent and, unlike hydrolysis, is reversible at high temperatures—but the presence of dimer solids ruins liquid handling precision.

Visualization of Degradation Pathways

IsocyanateDegradation cluster_0 Hydrolysis Pathway (Irreversible) ISO Isocyanate (R-NCO) CARB Carbamic Acid (Unstable) ISO->CARB + H2O DIMER Uretidione Dimer ISO->DIMER Heat (>45°C) or Time (Slow at RT) H2O Moisture (H2O) AMINE Primary Amine (R-NH2) CARB->AMINE Decarboxylation CO2 CO2 Gas (Pressure Hazard) CARB->CO2 Gas Release UREA Disubstituted Urea (Insoluble Solid) AMINE->UREA + R-NCO (Fast)

Figure 1: The dual degradation pathways of isocyanates: Moisture-driven hydrolysis leading to pressure/solids, and thermally-driven dimerization.

Environmental Control & Headspace Management

The primary engineering control for isocyanate storage is the exclusion of atmospheric moisture through inert gas blanketing.

Inert Gas Specifications

Air contains sufficient moisture to initiate a reaction even at low relative humidity.[1] Nitrogen (


) or Argon (

) must be used to blanket the headspace.[1][3]

The -40°C Rule: The dew point of the blanketing gas must be -40°C (-40°F) or lower . At this level, the moisture content is <128 ppm, which is generally accepted as safe for preventing surface crusting (polyureas).

Headspace Logic

As liquid is drawn from a container, the headspace volume increases.[1] If ambient air enters to replace the liquid volume, degradation begins immediately.[1]

  • Bulk/Drum Storage: Must use a "make-up" gas system that actively injects

    
     as liquid is pumped out.[1]
    
  • Lab Scale: Use Schlenk lines or balloon reservoirs. Never leave a bottle open to air.[1]

Table 1: Blanketing Gas Comparison

Gas TypeDew Point Req.[1][3][4][5]Density vs. AirApplication Notes
Nitrogen (

)

Slightly Lighter (0.[1]97)Standard for bulk tanks.[1] Requires continuous positive pressure to prevent air ingress.[1]
Argon (

)

Heavier (1.[1]38)Preferred for Lab Scale. Sits as a heavy "blanket" on top of the liquid, offering better passive protection in open-top transfers.
Dry Air

EqualNOT RECOMMENDED. Oxygen can cause oxidative discoloration over long periods, though it prevents moisture.[1]

Thermal Management: The "Goldilocks Zone"

Temperature control is a trade-off between freezing (crystallization) and dimerization.[1]

  • MDI (Methylene Diphenyl Diisocyanate):

    • Freezing Point: ~40°C (Pure 4,4'-MDI).[1][6]

    • Storage State: Liquid storage requires heating, which accelerates dimerization.[1]

    • Recommendation: Store frozen (

      
      ) if usage is infrequent.[1] For active use, maintain liquid at 40°C–45°C .[1][6] Above 50°C, dimer formation rates double for every 10°C increase.[1]
      
  • TDI (Toluene Diisocyanate): [3][7][8][9][10][11]

    • Freezing Point: ~14°C (80/20 isomer mix).

    • Recommendation: Store at 15°C–30°C . Avoid heaters that create "hot spots."[1]

Temperature Decision Logic

TempControl START Determine Storage Strategy ISO_TYPE Isocyanate Type? START->ISO_TYPE MDI Pure MDI (Solid at RT) ISO_TYPE->MDI TDI TDI / Aliphatic (Liquid at RT) ISO_TYPE->TDI FREQ Usage Frequency? MDI->FREQ AMBIENT Store Ambient (15-30°C) Monitor for Crystals TDI->AMBIENT LONG Long-Term Storage FREQ->LONG Weeks/Months ACTIVE Active Processing FREQ->ACTIVE Daily/Weekly FREEZE Store Frozen (< 0°C) Prevents Dimerization LONG->FREEZE HEAT Maintain Liquid (40-45°C) Strict Temp Control Needed ACTIVE->HEAT

Figure 2: Decision matrix for thermal storage based on isocyanate type and usage frequency.

Material Compatibility & Containment[1][12][13]

Incompatibility leads to gasket swelling, leakage, and moisture ingress.[1]

Structural Materials[1]
  • Recommended: Stainless Steel (316L preferred), Glass (lab scale), Carbon Steel (lined or strictly dry).

  • Avoid: Aluminum, Zinc, Copper (catalyze urethane reactions).[1]

Gaskets and Seals

This is the most common failure point in storage systems.[1]

  • Excellent: PTFE (Teflon), Expanded Graphite.[1]

  • Conditional: Viton (FKM) - check grade; some swell with specific isocyanates.[1]

  • Prohibited: Natural Rubber, Buna-N (Nitrile), Neoprene, EPDM. These elastomers will swell and degrade, contaminating the product.

Operational Protocols

Safe Sampling Workflow (Bench/Pilot Scale)

Opening a container to the atmosphere is the primary vector for contamination.

Protocol:

  • Preparation: Ensure the receiving vessel is oven-dried (>100°C) and purged with Argon/Nitrogen.

  • Blanket: Insert an inert gas line into the source container before opening fully.

  • Transfer:

    • Syringe: Use a dried glass syringe with a long needle.[1] Pierce the septum (if available) or draw under gas flow.[1]

    • Pour: If pouring is necessary, tilt the container while directing a heavy stream of Argon into the neck to create a barrier against air.

  • Seal: Clean the threads (remove drips that will crust/glue the cap shut) and seal immediately.[1] Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands for long-term storage.[1]

Melting Frozen MDI

Do not apply direct high heat.

  • Incorrect: Band heaters or hot plates (causes dimerization at the container wall).[1]

  • Correct: Hot air oven or steam chest at max 60°C. Roll the drum/agitate the bottle periodically to ensure even heat distribution.

Emergency Management: Spills and Pressure

Pressure Relief

If a container bulges, do not open it . The internal pressure is likely


.[1]
  • Action: Move to a fume hood or isolated area. Puncture the container remotely if possible, or allow it to vent through a pressure relief valve if equipped.[1]

Decontamination Solution

Water alone is ineffective because the reaction is slow and immiscible.[1] Use a specific neutralization solution to clean spills and equipment.[1]

Standard Decontamination Recipe (The "5-10-50" Rule):

  • Water: 90-95%[1]

  • Concentrated Ammonia: 3-8% (Catalyzes the breakdown)

  • Liquid Detergent: 1-2% (Emulsifies the isocyanate to allow water contact)

Allow the mixture to stand on the spill for 30-60 minutes before cleanup. Treat the waste as hazardous chemical waste.

References

  • Covestro. (2018).[1] Guidelines for Diisocyanate Storage Tank Systems. Center for the Polyurethanes Industry.[1][5] [Link]

  • American Chemistry Council. (2014).[1] MDI and TDI: Safety, Health and the Environment: A Source Book and Practical Guide.[6][Link]

  • Safe Work Australia. (2015).[1] Guide to Handling Isocyanates.[1][7][9][12][13][Link]

  • Chemical Rubber Company (CRC). (2022).[1] Handbook of Chemistry and Physics, Section on Organic Derivatives of Isocyanic Acid.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Urea Scaffolds Using 1-Chloro-4-isocyanato-2-methoxybenzene

Executive Summary This guide details the synthetic utility of 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 104415-85-8), a specialized electrophile used to install the urea moiety (–NH–CO–NH–) in small molecule drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 104415-85-8), a specialized electrophile used to install the urea moiety (–NH–CO–NH–) in small molecule drug candidates.

The urea linkage is a "privileged structure" in medicinal chemistry, serving as a hydrogen bond donor/acceptor motif critical for binding to kinase ATP pockets (e.g., Sorafenib, Regorafenib) and Soluble Epoxide Hydrolase (sEH) enzymes. The specific substitution pattern of this building block—a chlorine atom para to the isocyanate and a methoxy group meta to it—imparts unique electronic and steric properties that modulate metabolic stability and ligand-protein binding kinetics.

Chemical Profile & Mechanistic Insight[1][2][3]

Compound Characteristics[4]
  • IUPAC Name: 1-Chloro-4-isocyanato-2-methoxybenzene

  • Synonyms: 4-Chloro-3-methoxyphenyl isocyanate

  • Molecular Formula: C₈H₆ClNO₂[1][2]

  • Molecular Weight: 183.59 g/mol [1]

  • Physical State: White to off-white solid or semi-solid (dependent on purity/temperature).

  • Reactivity Class: Electrophilic Isocyanate.

Electronic Considerations

The reactivity of the isocyanate carbon is governed by the substituents on the aromatic ring:

  • Chlorine (C-1, para to NCO): Exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon.

  • Methoxy (C-2, meta to NCO): While typically electron-donating via resonance, in the meta position, the resonance effect is decoupled. The inductive withdrawing effect (-I) predominates.

Result: The aromatic ring is electron-deficient relative to phenyl isocyanate. Consequently, this reagent is highly reactive toward nucleophiles. Strict anhydrous conditions are required to prevent hydrolysis to the corresponding aniline (4-chloro-3-methoxyaniline), which would subsequently react with the remaining isocyanate to form a symmetrical urea impurity.

Reaction Mechanism

The synthesis of ureas proceeds via nucleophilic addition of an amine to the isocyanate carbon.

UreaMechanism Isocyanate Isocyanate (Electrophile) TS Tetrahedral Intermediate (Zwitterion) Isocyanate->TS Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->TS PT Proton Transfer (Fast) TS->PT Product Urea Derivative (Stable Scaffold) PT->Product Formation

Figure 1: Mechanistic flow of urea formation. The electron-withdrawing nature of the 1-chloro-4-isocyanato-2-methoxybenzene scaffold accelerates the initial nucleophilic attack.

Experimental Protocols

Method A: Standard Synthesis (Aliphatic Amines)

Applicability: Primary and secondary aliphatic amines (high nucleophilicity). Scale: 1.0 mmol

Reagents:

  • Amine (1.0 equiv)

  • 1-Chloro-4-isocyanato-2-methoxybenzene (1.05 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of the amine in 4 mL of anhydrous DCM.

  • Addition: Dissolve 1.05 mmol (193 mg) of 1-Chloro-4-isocyanato-2-methoxybenzene in 1 mL of DCM. Add this solution dropwise to the amine solution at 0°C (ice bath).

    • Note: The slight excess of isocyanate ensures full consumption of the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (visualize with UV or Ninhydrin) or LC-MS. The isocyanate peak (approx. 2270 cm⁻¹ in IR) should disappear.

  • Work-up (Precipitation): In non-polar solvents like DCM, the urea product often precipitates.

    • If solid forms: Filter the solid, wash with cold DCM (2 x 2 mL) and Hexanes (2 x 5 mL). Dry under vacuum.

    • If soluble: Concentrate the solvent to ~1 mL, then add Hexanes or Diethyl Ether to induce precipitation.

Method B: Catalytic Synthesis (Anilines/Heterocyclic Amines)

Applicability: Non-nucleophilic anilines or sterically hindered amines. Rationale: Weak nucleophiles require thermal energy or base catalysis to overcome the activation barrier.

Reagents:

  • Aniline/Heterocycle (1.0 equiv)

  • Isocyanate (1.1 equiv)

  • Pyridine (1.0 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Dissolve the aniline (1.0 mmol) in anhydrous Toluene (5 mL).

  • Add Pyridine (1.0 mmol).

  • Add 1-Chloro-4-isocyanato-2-methoxybenzene (1.1 mmol).

  • Heat the reaction to 60–80°C for 6–12 hours.

  • Work-up:

    • Cool to RT.

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with 1M HCl (to remove Pyridine), followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Optimization & Decision Logic

The following decision tree guides the researcher through solvent selection and troubleshooting based on the physicochemical properties of the amine partner.

Optimization Start Select Amine Partner CheckType Amine Type? Start->CheckType Aliphatic Aliphatic (Strong Nucleophile) CheckType->Aliphatic pKa > 9 Aromatic Aniline/Heterocycle (Weak Nucleophile) CheckType->Aromatic pKa < 5 MethodA Method A: DCM/THF at 0°C -> RT Aliphatic->MethodA MethodB Method B: Toluene/Pyridine at 60°C Aromatic->MethodB CheckSolubility Product Precipitates? MethodA->CheckSolubility Column Flash Chromatography (Hex/EtOAc) MethodB->Column Filter Filtration & Wash (High Purity) CheckSolubility->Filter Yes CheckSolubility->Column No

Figure 2: Experimental decision tree for maximizing yield and purity.

Typical Performance Data

The table below summarizes expected outcomes based on the electronic nature of the amine partner when reacting with 1-Chloro-4-isocyanato-2-methoxybenzene.

Amine ClassExampleMethodTypical YieldPurification
Primary Aliphatic BenzylamineA (DCM)90–98%Filtration
Secondary Aliphatic MorpholineA (DCM)85–95%Filtration/Recryst.
Electron-Rich Aniline 4-MethoxyanilineA (THF)80–90%Flash Column
Electron-Poor Aniline 4-FluoroanilineB (Toluene)70–85%Flash Column
Steric Heterocycle 2-AminopyridineB (Dioxane)60–75%Flash Column

Safety & Handling (Critical)

Hazards
  • Respiratory Sensitization: Isocyanates are potent sensitizers. Inhalation of vapors or dust can cause asthma-like symptoms (H334).[3] Always handle in a fume hood.

  • Water Sensitivity: Reaction with moisture generates CO₂ gas. In a closed vessel, this can lead to dangerous pressure buildup.

    • Reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂↑

Storage[8][9]
  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Protect from moisture.[4] If the solid turns "crusty" or insoluble, it has likely hydrolyzed to the urea dimer (1,3-bis(4-chloro-3-methoxyphenyl)urea).

References

  • Mechanistic Foundation: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Medicinal Chemistry Context: Smith, R. A., et al. (2009). Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 2774–2779. Link

  • Synthesis Protocols: Jagtap, A. D., et al. (2011). Efficient synthesis of ureas from amines and isocyanates.[5][6][7][8] Synthetic Communications, 41(19), 2927-2937. Link

  • Safety Data: PubChem Compound Summary for Isocyanates. National Center for Biotechnology Information. Link

Sources

Application

using 1-Chloro-4-isocyanato-2-methoxybenzene as a pharmaceutical intermediate

Executive Summary 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 108438-11-5 ) is a specialized aryl isocyanate building block used critically in the synthesis of urea and carbamate pharmacophores.[1][2][3] These structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 108438-11-5 ) is a specialized aryl isocyanate building block used critically in the synthesis of urea and carbamate pharmacophores.[1][2][3] These structural motifs are "privileged scaffolds" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., VEGFR/PDGFR targets), soluble epoxide hydrolase (sEH) inhibitors, and GPCR antagonists.

This guide provides a technical roadmap for handling, reacting, and validating this intermediate in drug discovery workflows. It addresses the specific electronic effects of the ortho-methoxy and meta-chloro substituents (relative to the isocyanate group) and provides self-validating protocols for high-yield synthesis.

Compound Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic environment of the isocyanate group, as it dictates reaction kinetics and byproduct formation.

PropertySpecification
IUPAC Name 1-Chloro-4-isocyanato-2-methoxybenzene
Common Name 4-Chloro-3-methoxyphenyl isocyanate (based on NCO priority)
CAS Number 108438-11-5
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Physical State Solid (low melting) or liquid depending on purity/temp
Reactivity Class Electrophilic; Moisture Sensitive; Lachrymator

Mechanistic Insight: The isocyanate carbon (-N=C =O) is highly electrophilic.

  • The Methoxy (-OMe) group at the meta position (relative to NCO) is electron-donating by resonance but inductively withdrawing.

  • The Chloro (-Cl) group at the para position is electron-withdrawing.

  • Net Effect: This specific isomer is moderately reactive—less prone to rapid hydrolysis than highly electron-deficient isocyanates (e.g., nitrophenyl isocyanates) but sufficiently reactive to couple with weak nucleophiles (anilines) without harsh catalysis.

Core Application: Synthesis of Diaryl Urea Pharmacophores

The primary pharmaceutical application of this intermediate is the construction of N,N'-diaryl ureas . This linkage is critical for hydrogen bonding within the ATP-binding pocket of kinase enzymes.

Protocol A: Synthesis of Unsymmetrical Diaryl Ureas

Objective: Couple 1-Chloro-4-isocyanato-2-methoxybenzene with a functionalized aniline to form a urea linkage.

Reagents:

  • Intermediate: 1-Chloro-4-isocyanato-2-methoxybenzene (1.0 equiv)

  • Nucleophile: Aryl amine (e.g., 4-fluoroaniline, aminopyridine) (1.0–1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst: None usually required; Pyridine (0.1 equiv) if amine is unreactive.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

    • Why: Isocyanates react instantly with atmospheric moisture to form unstable carbamic acids, which decarboxylate to primary amines. These amines then react with the remaining isocyanate to form symmetric urea impurities (dimers).

  • Solvation:

    • Dissolve the aryl amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath to control the exotherm of the initial addition.

  • Addition:

    • Dissolve 1-Chloro-4-isocyanato-2-methoxybenzene (1.0 equiv) in a minimal volume of DCM.

    • Add the isocyanate solution dropwise to the amine solution over 15 minutes.

    • Observation: A precipitate often forms immediately (the urea product is typically less soluble than the reagents).

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC or LC-MS. The isocyanate peak (approx. 2270 cm⁻¹ in IR) should disappear.

  • Workup (Self-Validating Step):

    • If precipitate forms: Filter the solid and wash with cold DCM (2x) and diethyl ether (2x). This removes unreacted isocyanate and highly soluble impurities.

    • If no precipitate: Evaporate solvent to 1/3 volume and add Hexanes to induce crystallization.

Yield Expectation: 85–95% isolated yield.

Secondary Application: Carbamate Linkers

Carbamates are often used as prodrugs or peptidomimetics. The reaction with alcohols requires activation due to the lower nucleophilicity of the hydroxyl group compared to amines.

Protocol B: Lewis Acid-Catalyzed Carbamate Formation

Reagents:

  • 1-Chloro-4-isocyanato-2-methoxybenzene (1.0 equiv)[2][3]

  • Target Alcohol (R-OH) (1.2 equiv)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%) or DMAP.

  • Solvent: Anhydrous Toluene or DCM.

Workflow:

  • Dissolve the alcohol and isocyanate in anhydrous Toluene.

  • Add DBTL catalyst under inert atmosphere.

  • Heat to 60°C for 4–6 hours.

  • Quench: Add a small amount of methanol to scavenge excess isocyanate.

  • Purification: Silica gel chromatography is usually required as carbamates rarely precipitate cleanly like ureas.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for this intermediate, highlighting the critical "Moisture Avoidance" path to prevent dimerization.

G ISO 1-Chloro-4-isocyanato- 2-methoxybenzene UREA Target Urea (Drug Scaffold) ISO->UREA DCM, 0°C -> RT (Nucleophilic Addition) CARB Target Carbamate (Prodrug) ISO->CARB Toluene, 60°C DBTL Cat. IMPURITY Symmetric Urea Dimer (Impurity) ISO->IMPURITY Hydrolysis (-CO2) AMINE Aryl Amine (R-NH2) AMINE->UREA ALCOHOL Alcohol (R-OH) ALCOHOL->CARB WATER Water (Moisture) WATER->IMPURITY Contamination

Caption: Reaction pathways for 1-Chloro-4-isocyanato-2-methoxybenzene showing synthesis vs. degradation.

Analytical Validation Standards

To ensure the integrity of the intermediate before use, apply these quality control checks:

MethodDiagnostic SignalAcceptance Criteria
FT-IR N=C=O Stretch Strong, sharp peak at 2250–2270 cm⁻¹ . Absence of broad OH/NH bands (3300-3500 cm⁻¹).
1H NMR Methoxy Group Singlet at ~3.8–3.9 ppm.
LC-MS Derivatization Direct injection is difficult due to hydrolysis. Protocol: Treat sample with excess Methanol. Analyze for the Methyl Carbamate adduct [M+32].

Safety & Handling (HSE)

  • Sensitizer: Isocyanates are potent respiratory sensitizers. All weighing must occur in a fume hood.

  • Decontamination: Spills should be treated with aqueous 5% sodium carbonate solution containing 2% ammonia . This converts the isocyanate to the safer urea derivative.

  • Storage: Store at 2–8°C under Argon. If the solid turns crusty or white, it indicates polymerization/hydrolysis; redistillation or recrystallization is required.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-isocyanato-2-methoxy- Properties. NIST Chemistry WebBook. Available at: [Link]

  • American Chemical Society (ACS). Discovery of Novel LPA Receptor Antagonists using Isocyanate Intermediates. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Ureas and Isocyanate Chemistry. Available at: [Link]

Sources

Method

carbamate formation utilizing 1-Chloro-4-isocyanato-2-methoxybenzene

Application Note: Precision Carbamylation using 1-Chloro-4-isocyanato-2-methoxybenzene Executive Summary This guide details the synthesis of carbamates utilizing 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 104-12-1 deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Carbamylation using 1-Chloro-4-isocyanato-2-methoxybenzene

Executive Summary

This guide details the synthesis of carbamates utilizing 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 104-12-1 derivative context). This specific isocyanate is a critical pharmacophore building block, particularly in the development of kinase inhibitors (e.g., targeting c-Met, mTOR) where the 3-methoxy-4-chlorophenyl moiety serves as a solvent-exposed tail or hinge-binding element. Due to the unique electronic effects of the para-chloro and meta-methoxy substituents, this reagent exhibits heightened electrophilicity compared to unsubstituted phenyl isocyanates, requiring precise control over moisture and stoichiometry to prevent urea byproduct formation.

Chemical Identity & Electronic Profile

  • Compound: 1-Chloro-4-isocyanato-2-methoxybenzene

  • Structure Analysis:

    • Position 1 (-Cl): Para to isocyanate. Exerts inductive electron withdrawal (-I), increasing the electrophilicity of the isocyanate carbon.

    • Position 2 (-OMe): Meta to isocyanate. Resonance donation (+R) is not effectively transmitted to the meta position; inductive withdrawal (-I) dominates.

    • Net Reactivity: The combined inductive withdrawal of both substituents renders the isocyanate carbon highly electrophilic. Reaction rates with nucleophiles (alcohols/amines) are significantly faster than phenyl isocyanate, necessitating strict anhydrous conditions to compete against rapid hydrolysis.

Safety & Handling (Critical)

Hazard Class: Acute Toxicant, Lachrymator, Sensitizer.

  • Moisture Sensitivity: Reacts rapidly with ambient moisture to form the corresponding aniline and CO₂, which subsequently reacts with remaining isocyanate to form the symmetric urea precipitate (1,3-bis(4-chloro-3-methoxyphenyl)urea).

  • PPE: Double nitrile gloves, chemical splash goggles, and face shield. All operations must occur in a fume hood.

  • Quenching: Unreacted isocyanate should be quenched with methanol/water mixture containing 5% ammonium hydroxide before disposal.

Mechanistic Pathway

The formation of the carbamate proceeds via a concerted nucleophilic addition. The alcohol oxygen attacks the central carbon of the isocyanate cumulene system.

CarbamateMechanism ISO 1-Chloro-4-isocyanato- 2-methoxybenzene TS Transition State (Base-Assisted) ISO->TS + Base/Catalyst UREA Urea Byproduct (Avoid) ISO->UREA + H2O (Moisture) ALC Alcohol (R-OH) ALC->TS PROD Target Carbamate TS->PROD Proton Transfer

Figure 1: Reaction pathway highlighting the target carbamylation versus the competitive hydrolysis pathway.

Experimental Protocols

Method A: Standard Base-Catalyzed Synthesis (Primary/Secondary Alcohols)

Best for: Standard library synthesis, non-hindered alcohols.

Reagents:

  • 1-Chloro-4-isocyanato-2-methoxybenzene (1.1 equiv)

  • Alcohol Substrate (1.0 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Alcohol Substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add Et₃N (1.2 mmol, 167 µL) via syringe. Stir for 5 minutes at 0°C (ice bath).

  • Addition: Add 1-Chloro-4-isocyanato-2-methoxybenzene (1.1 mmol) dropwise as a solution in DCM (1 mL).

    • Note: The solution may turn slightly yellow.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). Disappearance of isocyanate (high R_f) and alcohol.

  • Workup: Quench with saturated NH₄Cl (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically 0-30% EtOAc in Hexanes).

Method B: Lewis Acid Catalyzed (Hindered/Tertiary Alcohols)

Best for: Low reactivity substrates where base catalysis fails or causes elimination.

Reagents:

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1-5 mol%) OR Titanium(IV) isopropoxide (for non-tin alternatives).

  • Solvent: Anhydrous Toluene.

Protocol:

  • Setup: Use a sealed pressure vial or reflux setup under Argon.

  • Mixture: Combine Alcohol (1.0 equiv) and Isocyanate (1.2 equiv) in Toluene (0.5 M).

  • Catalysis: Add DBTL (1 drop/mmol).

  • Heating: Heat to 60°C for 4–12 hours.

  • Purification: Direct load onto silica gel column (toluene removal can be tedious; rotovap thoroughly).

Workflow Visualization

Workflow Start Start: Dry Glassware & N2 Atmosphere Solvent Dissolve Alcohol (Anhydrous DCM/THF) Start->Solvent AddBase Add Base (Et3N/DIPEA) 0°C, 5 min Solvent->AddBase AddIso Add 1-Chloro-4-isocyanato- 2-methoxybenzene AddBase->AddIso Monitor Monitor TLC/LCMS (2-4 Hours) AddIso->Monitor Decision Isocyanate Consumed? Monitor->Decision Quench Quench (NH4Cl) & Extraction Decision->Quench Yes Heat Heat to 40°C or Add Catalyst Decision->Heat No Purify Flash Chromatography Quench->Purify Heat->Monitor

Figure 2: Decision-tree workflow for optimizing carbamate yield and purity.

Data Summary & Troubleshooting

Table 1: Optimization Parameters

ParameterCondition A (Mild)Condition B (Forcing)Impact on 1-Cl-4-NCO-2-OMe
Solvent DCM or THFToluene or DMFPolar solvents stabilize the transition state but must be ultra-dry.
Base/Cat Et₃N (1.2 eq)DBTL (5 mol%)Strong bases may degrade the isocyanate; Lewis acids are safer for sensitive linkers.
Temp 0°C

RT
60°C - 80°CHigh temp increases risk of urea formation if any moisture is present.
Yield 85-95%60-80%Lower yield in forcing conditions due to thermal degradation or trimerization.

Self-Validating Checkpoints:

  • The "Cloudy" Test: If the reaction mixture turns cloudy immediately upon adding the isocyanate, your solvent is wet. The cloudiness is the urea byproduct, which is insoluble in DCM. Action: Abort, re-dry solvent over molecular sieves.

  • LCMS Confirmation: The product should show a mass of [M+H]⁺ = (Alcohol MW + 183.01). The urea byproduct will show [M+H]⁺ = 367.05 (approx).

  • Excess Reagent Removal: If isocyanate remains, add a "scavenger" resin (polymer-supported amine) or a small amount of methanol 15 mins before workup to convert it to the easily separable methyl carbamate.

References

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates by Carbamoylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]

  • Drug Hunter. (2024).[1] Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

Application

Standard Operating Procedure &amp; Application Note: Handling 1-Chloro-4-isocyanato-2-methoxybenzene

Executive Summary & Scientific Rationale 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 108438-11-5) is a specialized electrophilic building block primarily used in the synthesis of N,N'-disubstituted ureas and carbamates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 108438-11-5) is a specialized electrophilic building block primarily used in the synthesis of N,N'-disubstituted ureas and carbamates .[1][2] Its structural motif—a phenyl ring substituted with a chlorine atom and a methoxy group—is frequently observed in the pharmacophores of Type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib) where the urea linker forms critical hydrogen bonds with the kinase "gatekeeper" residues (e.g., Glu/Asp in the DFG motif).

This compound poses significant respiratory sensitization and lachrymatory risks. It is highly moisture-sensitive, hydrolyzing rapidly to form the corresponding aniline (4-chloro-3-methoxyaniline) and carbon dioxide, which can pressurize sealed vessels.[1] This guide defines the rigorous protocols required to maintain the chemical integrity of the reagent and ensure operator safety during drug development workflows.

Chemical Profile & Critical Properties[1]

ParameterDataRelevance to Handling
Chemical Name 1-Chloro-4-isocyanato-2-methoxybenzeneOfficial IUPAC designation.[1][3]
Synonyms 4-Chloro-3-methoxyphenyl isocyanateCommon medicinal chemistry nomenclature.[1]
CAS Number 108438-11-5 Unique identifier for inventory/safety tracking.
Molecular Formula C₈H₆ClNO₂Stoichiometry calculations.
Molecular Weight 183.59 g/mol Reagent mass calculations.
Physical State Solid or Semi-solid (Low MP)Likely melts near RT; handle as a solid but expect liquefaction.
Reactivity High (Electrophile)Reacts violently with amines; hydrolyzes with water.
Storage Temp 2°C to 8°CRetards dimerization and hydrolysis.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier of Defense" Strategy: Isocyanates are potent sensitizers; exposure can lead to permanent occupational asthma. There is no "safe" odor threshold; if you smell it, you are already overexposed.

Engineering Controls
  • Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood or an inert atmosphere glovebox .

  • Face Velocity: Ensure hood operates at 100 fpm (0.5 m/s) average face velocity.

  • Waste Traps: Vacuum lines must be equipped with a cold trap and a neutralizing scrubber (e.g., KOH/MeOH) to prevent vapors from entering the building exhaust unscrubbed.

PPE Requirements[1]
  • Respiratory: If working outside a glovebox, use a P100/OV (Organic Vapor) respirator as a secondary precaution during spill cleanup, not for routine handling.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil). Standard nitrile degrades rapidly upon contact with concentrated isocyanates.

  • Ocular: Chemical splash goggles. Face shield required if handling >500 mg quantities.

Application Protocol: Synthesis of Urea-Based Kinase Inhibitors

Objective: Synthesis of a diarylurea via nucleophilic addition of an aryl amine to 1-Chloro-4-isocyanato-2-methoxybenzene.

Reaction Logic & Mechanism

The isocyanate carbon is highly electrophilic. The reaction with a nucleophilic amine is rapid and exothermic.

  • Solvent Selection: Non-nucleophilic, anhydrous solvents are required. Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. Avoid protic solvents (MeOH, EtOH) which will form carbamates.

  • Stoichiometry: Use 1.0 - 1.1 equivalents of isocyanate relative to the amine. Excess isocyanate can be quenched later; excess amine is harder to remove if it lacks a distinct polarity difference.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen or Argon.

  • Charge the flask with the Nucleophilic Amine (Limiting Reagent).

  • Dissolve in anhydrous DCM (0.1 M concentration).

  • Add a magnetic stir bar and cool the system to 0°C (Ice/Water bath). Cooling controls the exotherm and prevents side reactions.

Step 2: Isocyanate Addition

  • In a separate vial (in the hood), dissolve 1-Chloro-4-isocyanato-2-methoxybenzene (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Transfer the isocyanate solution to the reaction flask dropwise via a syringe or addition funnel over 10-15 minutes.

    • Note: If the isocyanate is solid, it can be added portion-wise as a solid, but solution addition offers better thermal control.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (25°C) naturally.

  • Stir for 2–4 hours.

  • Validation (TLC/LCMS):

    • TLC:[3][4] Monitor consumption of the amine. The urea product is typically more polar.

    • IR Validation: Look for the disappearance of the strong Isocyanate peak at ~2270 cm⁻¹ .

    • LCMS: Confirm Mass [M+H]⁺ = (Amine MW + 183.59).

Step 4: Workup

  • If the product precipitates (common for diarylureas in DCM), filter the solid and wash with cold DCM.

  • If soluble, proceed to the Quenching Protocol (Section 5).

Workflow Visualization

ReactionProtocol Start Start: Dry Glassware (N2/Ar Atmosphere) Solvent Dissolve Amine in Anhydrous DCM/THF Start->Solvent Cool Cool to 0°C (Control Exotherm) Solvent->Cool AddISO Add 1-Chloro-4-isocyanato- 2-methoxybenzene (Dropwise, 1.1 equiv) Cool->AddISO Warm Warm to RT Stir 2-4 Hours AddISO->Warm Check Monitor Reaction (TLC / LCMS / IR @ 2270 cm⁻¹) Warm->Check Check->Warm Incomplete Quench Quench Excess Isocyanate (Add MeOH or Silica) Check->Quench Complete Isolate Filter Precipitate or Evaporate Solvent Quench->Isolate

Caption: Figure 1. Standard workflow for urea synthesis using isocyanate intermediates under inert conditions.

Quenching & Waste Management

Never dispose of unreacted isocyanates directly into aqueous waste streams. This generates CO₂ gas, which can over-pressurize waste containers and cause explosions.

Quenching Protocol (The "Decontamination Solution")

Prepare a quenching solution in a dedicated beaker:

  • Composition: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.

  • Alternative (Organic Soluble): 50% Methanol / 50% Water with 5% Triethylamine.

Procedure:

  • Slowly add the reaction mixture (or rinse waste) to the quenching solution.

  • Allow to stand in the fume hood for 48 hours . The ammonia/methanol reacts with the isocyanate to form harmless ureas/carbamates.

  • Check pH (should remain basic).

  • Dispose of the neutralized mixture as Non-Halogenated Organic Waste (or Halogenated if DCM was used).

Emergency Response: Spills

Spill Logic Diagram

SpillResponse Spill Spill Detected Evac Evacuate Area Alert Lab Personnel Spill->Evac Assess Assess Size Evac->Assess Major Major (>100 mL) Call EHS / HAZMAT Assess->Major Large Minor Minor (<100 mL) Don PPE (Double Gloves, Goggles) Assess->Minor Small Absorb Cover with Absorbent (Sand/Vermiculite) Minor->Absorb Decon Apply Decon Solution (Water/Ammonia/Detergent) Absorb->Decon Wait Wait 30 Minutes (Allow Hydrolysis) Decon->Wait Collect Collect into Open Container (Do NOT Seal Tightly!) Wait->Collect

Caption: Figure 2.[1] Decision matrix for isocyanate spill response. Note the critical instruction not to seal waste containers immediately.

References

  • Chemical Identity & CAS: BLD Pharm. 1-Chloro-4-isocyanato-2-methoxybenzene Product Page. Retrieved from

  • General Isocyanate Safety: Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Isocyanates. Retrieved from

  • Quenching Protocols: Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from

  • Synthesis Application: BenchChem. Application Notes and Protocols for the Quantification of Isocyanate Groups. Retrieved from

  • Reaction Mechanism: Organic Chemistry Portal. Synthesis of Ureas. Retrieved from

Sources

Method

derivatization of alcohols using 1-Chloro-4-isocyanato-2-methoxybenzene

Abstract This application note details a robust protocol for the derivatization of aliphatic and sterically hindered alcohols using 1-Chloro-4-isocyanato-2-methoxybenzene (also known as 4-Chloro-2-methoxyphenyl isocyanat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the derivatization of aliphatic and sterically hindered alcohols using 1-Chloro-4-isocyanato-2-methoxybenzene (also known as 4-Chloro-2-methoxyphenyl isocyanate). While alcohols often lack suitable chromophores for UV detection and exhibit poor ionization efficiency in Mass Spectrometry (MS), this specialized isocyanate reagent resolves both limitations. It introduces a stable carbamate linkage containing a UV-active aromatic ring and a distinct chlorine isotope signature (


). This dual-mode "tagging" strategy significantly improves sensitivity in HPLC-UV assays and provides unequivocal analyte confirmation in LC-MS workflows by leveraging the unique isotopic mass defect.

Introduction & Principle

The Analytical Challenge

Alcohols (primary, secondary, and tertiary) are ubiquitous in pharmaceutical intermediates, metabolites, and natural products. However, they present two major analytical hurdles:

  • UV Transparency: Most aliphatic alcohols do not absorb UV light above 200 nm, making standard HPLC-UV detection impossible.

  • Low Ionization Efficiency: In Electrospray Ionization (ESI-MS), neutral alcohols often fail to protonate

    
    , leading to poor sensitivity.
    
The Solution: Carbamoylation

Reaction with an aryl isocyanate converts the alcohol into a carbamate (urethane) .

  • Chromophore Addition: The 4-chloro-2-methoxyphenyl moiety possesses high molar absorptivity, enabling UV detection (typically 240–260 nm).

  • Isotopic Tagging: The natural abundance of Chlorine isotopes (

    
     and 
    
    
    
    ) creates a "fingerprint" doublet in the mass spectrum. This allows the analyst to filter out background noise and identify the derivatized alcohol solely by its isotopic pattern.

Chemical Mechanism

The reaction proceeds via a nucleophilic addition of the alcohol oxygen to the electrophilic carbon of the isocyanate group. This process is accelerated by a base catalyst (e.g., Triethylamine or Pyridine) which enhances the nucleophilicity of the alcohol.

Key Reaction Features:

  • Reagent: 1-Chloro-4-isocyanato-2-methoxybenzene (Electrophile).

  • Analyte: Alcohol (R-OH) (Nucleophile).

  • Product:

    
    -(4-chloro-2-methoxyphenyl)carbamate.
    
  • Side Reaction: Isocyanates react avidly with water to form symmetric ureas (

    
    ) and 
    
    
    
    . Strict anhydrous conditions are required.
Visualizing the Pathway

ReactionMechanism Reagent 1-Chloro-4-isocyanato- 2-methoxybenzene (Electrophile) Complex Transition State (Base-Catalyzed) Reagent->Complex Nucleophilic Addition Urea Symmetric Urea (By-product) Reagent->Urea Hydrolysis (Avoid!) Alcohol Target Alcohol (R-OH) Alcohol->Complex Nucleophilic Addition Product Carbamate Derivative (UV/MS Active) Complex->Product Proton Transfer Water Water (Contaminant) Water->Urea

Figure 1: Reaction pathway for carbamate formation and the competing hydrolysis side-reaction.

Materials & Equipment

ComponentSpecificationPurpose
Derivatizing Reagent 1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 55440-53-4)Source of UV/MS tag.
Solvent Acetonitrile (ACN) or Toluene (Anhydrous, <50 ppm H₂O)Reaction medium. Aprotic to prevent side reactions.
Catalyst Triethylamine (TEA) or Pyridine (Dry)Base catalyst to deprotonate alcohol.
Quenching Agent Diethylamine or Ethanol (Excess)Consumes unreacted isocyanate before analysis.
Vials Amber glass, silanized (2 mL)Prevents photodegradation and surface adsorption.

Experimental Protocol

Safety Warning: Isocyanates are potent sensitizers and lacrimators. Work in a fume hood. Wear nitrile gloves.

Step 1: Reagent Preparation
  • Stock Solution A (Reagent): Dissolve 10 mg of 1-Chloro-4-isocyanato-2-methoxybenzene in 1 mL of anhydrous acetonitrile. (Concentration: ~50 mM). Prepare fresh daily.

  • Stock Solution B (Catalyst): Prepare a 1% (v/v) solution of Triethylamine in anhydrous acetonitrile.

Step 2: Derivatization Reaction
  • Transfer 100 µL of the sample (alcohol analyte in dry solvent) into a 2 mL reaction vial.

  • Add 100 µL of Stock Solution A (Reagent).

    • Note: Ensure at least a 5-fold molar excess of reagent relative to the total hydroxyl content.

  • Add 50 µL of Stock Solution B (Catalyst).

  • Cap the vial tightly under a nitrogen atmosphere (if available) to exclude moisture.

  • Incubate:

    • Primary Alcohols: 60°C for 15–30 minutes.

    • Secondary/Steric Alcohols: 60°C for 45–60 minutes.

Step 3: Quenching & Cleanup
  • Add 50 µL of diethylamine or ethanol to the vial.

  • Vortex and incubate for 5 minutes at room temperature.

    • Mechanism: The amine/ethanol reacts rapidly with the remaining isocyanate, preventing it from damaging the HPLC column or reacting with mobile phase water.

  • Evaporate the solvent under a stream of nitrogen (optional, for concentration).

  • Reconstitute in Mobile Phase Initial Conditions (e.g., 50:50 Water:ACN).

Step 4: LC-MS/UV Analysis
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection:

    • UV: 254 nm.

    • MS: ESI Positive Mode. Look for

      
      .
      

Data Analysis & Interpretation

Isotopic Pattern Verification (The "Chlorine Rule")

The most powerful aspect of this reagent is the chlorine signature. When analyzing the Mass Spectrum of the derivative, you must observe the characteristic doublet.

IsotopeMass ContributionNatural AbundancePeak Appearance

M (Monoisotopic)75.77%Base Peak (100%)

M + 2.0 Da24.23%Satellite Peak (~32%)

Validation Rule: If your candidate peak at mass


 does not  have a companion peak at 

with roughly 1/3rd the intensity, it is not your derivatized alcohol.
Workflow Logic

Workflow Start Start: Unknown Sample Deriv Derivatize with Cl-Isocyanate Start->Deriv LCMS Run LC-MS (ESI+) Deriv->LCMS CheckMass Search for Mass (Alcohol MW + 183.6) LCMS->CheckMass CheckIso Check Isotope Pattern (M and M+2 ratio ~3:1?) CheckMass->CheckIso Mass Found FalsePos False Positive (Matrix/Noise) CheckMass->FalsePos No Mass Confirmed Analyte Confirmed CheckIso->Confirmed Yes CheckIso->FalsePos No

Figure 2: Decision tree for identifying derivatized alcohols using Mass Spectrometry.

Troubleshooting & Optimization

  • Symmetric Urea Formation (White Precipitate):

    • Symptom:[1][2] A large peak appears late in the chromatogram, or white crystals form in the reaction vial.

    • Cause: Water contamination. The isocyanate reacted with water to form 1,3-bis(4-chloro-2-methoxyphenyl)urea.

    • Fix: Dry solvents over molecular sieves (3Å). Ensure glassware is oven-dried.

  • Low Yield for Tertiary Alcohols:

    • Cause: Steric hindrance.

    • Fix: Switch catalyst to DBTDL (Dibutyltin dilaurate) at 0.1% concentration, or increase reaction temperature to 70°C.

  • Column Clogging:

    • Cause: Injected polymerized isocyanate or urea crystals.

    • Fix: Always filter the quenched sample through a 0.2 µm PTFE filter before injection.

References

  • Isocyanate Chemistry: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

  • Derivatization for MS: Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry—4. Formation of Carbamates. European Journal of Mass Spectrometry, 9(5), 421–434. Link

  • Chlorine Isotope Pattern: Chemistry Steps. (2023).[3][4][5] Mass Spectrometry – The M+2 Peak (Isotope Patterns). Link

  • Reagent Properties: NIST Chemistry WebBook.[6] Benzene, 1-chloro-4-methoxy- (Base structure data).[6][7][8] Link

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1-Chloro-4-isocyanato-2-methoxybenzene derivatives

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of 1-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of 1-Chloro-4-isocyanato-2-methoxybenzene and its derivatives. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

A Critical First Step: Safety in Handling Isocyanates

Before commencing any purification protocol, it is imperative to acknowledge the significant health risks associated with isocyanates. These compounds are potent respiratory and skin sensitizers, and exposure can lead to severe allergic reactions, asthma-like symptoms, and other long-term health issues.[1][2][3]

Core Safety Mandates:

  • Ventilation: Always handle isocyanates and their solutions in a certified chemical fume hood with robust airflow.[1][4]

  • Personal Protective Equipment (PPE): Standard laboratory attire is insufficient.

    • Gloves: Wear chemically resistant gloves (e.g., nitrile gloves) at all times. Thin latex gloves are not suitable.[1]

    • Eye Protection: Chemical safety goggles or a full-face respirator are mandatory to protect against splashes and vapors.[2][5][6]

    • Lab Coat: A chemically resistant lab coat should be worn and kept fastened.

  • Incompatible Materials: Isocyanates react exothermically and hazardously with many common laboratory reagents. Strictly avoid contact with:

    • Water and moisture[6][7]

    • Alcohols[5][6]

    • Amines[5][6]

    • Strong acids and bases[5][6]

  • Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible.[5][6] In case of skin contact, wash the affected area thoroughly with soap and plenty of water.[2][8] For inhalation or eye contact, seek immediate medical attention.[2][5][8]

  • Waste Disposal: Dispose of all isocyanate-containing waste in designated, approved containers according to your institution's hazardous waste protocols.[5][8] Do not flush down the drain.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My final product has a significant amount of an insoluble white solid that I can't seem to remove. What is it and how do I prevent it?

Answer: This is a classic and very common issue. The insoluble white solid is almost certainly a disubstituted urea.[9]

  • Causality: Isocyanates are highly electrophilic and react readily with water. This reaction is often the most significant side reaction during work-up and purification.[9] The isocyanate first reacts with a water molecule to form an unstable carbamic acid, which then rapidly decomposes to the corresponding primary amine and carbon dioxide gas.[7][9] This newly formed amine is highly nucleophilic and immediately attacks a second molecule of your valuable isocyanate, forming a stable and frequently insoluble urea.[9] This process consumes two equivalents of your isocyanate for every one equivalent of water contamination.[9]

  • Preventative Measures & Solutions:

    • Rigorous Anhydrous Technique: The most critical step is the exclusion of moisture at all stages.

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

      • Use only high-purity, anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

    • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purification Strategy: If urea has already formed, it can often be removed by filtration, as it is typically insoluble in non-polar organic solvents used for chromatography or recrystallization. Wash the filter cake with a small amount of cold, dry solvent to recover any trapped product.

Question 2: My purified product is a pale yellow or brown liquid/solid, not the colorless product described. What causes this discoloration and how can I fix it?

Answer: Discoloration in isocyanate derivatives is typically a sign of thermal degradation or the presence of high-boiling point impurities.[10][11]

  • Causality: Isocyanates can undergo self-condensation at elevated temperatures to form dimers (uretdiones) and cyclic trimers (isocyanurates), which can be colored.[9] Additionally, prolonged heating during distillation can lead to charring and the formation of other colored byproducts.[10] Certain impurities from the synthesis, particularly those generated during phosgenation, can also be colored.[12]

  • Solutions:

    • Vacuum Distillation: This is the most effective method for purifying thermally sensitive compounds. By significantly reducing the pressure, you lower the boiling point of the compound, minimizing the risk of thermal decomposition.[12][13] For many aryl isocyanates, pressures in the range of 1-120 mbar are effective.[12][13]

    • Flash Column Chromatography: If distillation is not feasible or effective, flash chromatography can remove colored, polar impurities. Use a non-polar solvent system initially to elute your product before increasing polarity to wash off more strongly-adsorbed impurities.

    • Pre-Treatment (Advanced): For industrial-scale purification, a patented process involves heating the crude isocyanate with specific agents to convert coloring impurities into non-volatile tar, which is then removed by distillation.[11] This is less common in a laboratory setting but highlights the principle of converting impurities into a more easily separable form.

Question 3: The yield of my product is very low after vacuum distillation. Where is my product going?

Answer: Low recovery after distillation can be attributed to several factors, ranging from mechanical loss to product decomposition.

  • Causality & Troubleshooting Steps:

    • Inadequate Vacuum: If the vacuum is not low enough, the required distillation temperature will be too high, leading to thermal decomposition and polymerization in the distillation flask.[10] Ensure your vacuum pump is in good working order and that all joints in the distillation apparatus are perfectly sealed.

    • Polymerization/Trimerization: As mentioned above, excessive heat can cause the isocyanate to form non-volatile dimers, trimers, and polymers, which will remain in the distillation flask as residue.[9]

    • Reaction with Moisture: If there is any moisture in the crude product, it will react upon heating to form ureas, consuming the product.[9]

    • Mechanical Loss: Ensure the distillation head and condenser are properly insulated to prevent premature condensation and refluxing of the product back into the pot. For small-scale distillations, a Kugelrohr apparatus can minimize product loss on glass surfaces.

Question 4: I'm getting poor separation and streaking on my silica gel column. How can I improve my chromatographic purification?

Answer: Poor chromatographic separation is almost always a result of incorrect solvent selection or reaction of the analyte with the stationary phase.

  • Causality & Solutions:

    • Solvent Polarity: The choice of eluent is critical.[14] If the solvent is too polar, your product and impurities will elute together near the solvent front with no separation. If it's not polar enough, the product will not move from the origin.

      • Solution: Use Thin-Layer Chromatography (TLC) to systematically test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions that give your product an Rf value of ~0.3-0.4 and good separation from impurities.

    • Reaction with Silica: While silica gel is generally suitable, its surface contains acidic silanol groups (-Si-OH). The highly reactive isocyanate group can potentially react with these surface groups, leading to irreversible binding and streaking on the column.

      • Solution: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-1%). This will cap the acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.

    • Column Overloading: Trying to purify too much material on a small column will lead to broad bands and poor separation.

      • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50-100:1 for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-Chloro-4-isocyanato-2-methoxybenzene after synthesis?

The impurity profile depends heavily on the synthetic route. In the common industrial method of phosgenating the corresponding amine (4-amino-2-chloro-1-methoxybenzene), you can expect several classes of impurities:

  • Unreacted Starting Materials: Residual 4-amino-2-chloro-1-methoxybenzene.

  • Reaction Intermediates: Carbamoyl chlorides, which are intermediates in the phosgenation reaction.[7]

  • Water-Related Byproducts: Symmetrical ureas formed from the reaction with trace water.[9]

  • Self-Condensation Products: Dimers (uretdiones) and trimers (isocyanurates) of the isocyanate.[9]

  • Phosgenation Byproducts: Other chlorinated species and high-boiling point residues.[12]

Q2: What is the best general purification method for this class of compounds?

There is no single "best" method; the optimal choice depends on the scale of your experiment and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Isocyanate Product scale_check What is the scale of your experiment? start->scale_check lab_scale < 5 g (Lab Scale) scale_check->lab_scale < 5 g pilot_scale > 5 g (Pilot/Industrial Scale) scale_check->pilot_scale > 5 g impurity_check What are the primary impurities? lab_scale->impurity_check vac_distill Vacuum Distillation (Most efficient for large scale) pilot_scale->vac_distill non_volatile Non-volatile / Highly Polar Impurities (e.g., ureas, salts) impurity_check->non_volatile Non-volatile volatile Volatile / Structurally Similar Impurities impurity_check->volatile Volatile flash_chrom Flash Column Chromatography (High Purity) non_volatile->flash_chrom recrystallization Recrystallization (If product is solid & impurities have different solubility) non_volatile->recrystallization distillation Short-Path or Kugelrohr Distillation (Good for removing baseline impurities) volatile->distillation

Caption: Decision tree for selecting a purification method.

Q3: How can I confirm the purity and identity of my final product?

A combination of spectroscopic and analytical techniques is essential:

  • FT-IR Spectroscopy: This is the most direct method to confirm the presence of the isocyanate group. Look for the very strong, sharp absorption band around 2250-2285 cm⁻¹.[9] The disappearance of N-H stretches (from the starting amine) and the absence of a broad C=O stretch around 1640 cm⁻¹ (from urea byproduct) are also good indicators of purity.[9]

  • NMR Spectroscopy (¹H and ¹³C): Provides the structural fingerprint of the molecule. Integration of the proton signals in the ¹H NMR spectrum can help quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis (CHN): Provides the elemental composition, which should match the theoretical values for a pure sample.

Q4: What are the best practices for storing purified 1-Chloro-4-isocyanato-2-methoxybenzene derivatives?

Isocyanates are sensitive to moisture and can degrade over time.

  • Container: Store in a tightly sealed glass bottle with a Teflon-lined cap.

  • Atmosphere: Displace the air in the headspace with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry, and dark place.[5][6] Refrigeration is often recommended to slow down potential self-condensation reactions.[6]

  • Location: Store in a well-ventilated area, away from incompatible materials like water, alcohols, and amines.[5][6][8]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for experienced researchers. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile or significantly less volatile impurities on a multi-gram scale.

Workflow Diagram:

G start Start: Crude, Solvent-Free Product setup Assemble Dry Distillation Apparatus (Short-path or Kugelrohr recommended) start->setup pump_down Connect to High Vacuum Line with Cold Trap setup->pump_down heat Gently Heat with Oil Bath and Magnetic Stirring pump_down->heat collect Collect Fractions in Pre-weighed, Dry Receiving Flasks heat->collect stop Stop Distillation when Temperature Drops or Residue Darkens Significantly collect->stop finish Backfill with Inert Gas Before Dismantling stop->finish

Caption: Workflow for vacuum distillation of an isocyanate.

Step-by-Step Methodology:

  • Preparation: Ensure the crude product is free of solvent by concentrating it on a rotary evaporator, followed by drying on a high-vacuum line.

  • Apparatus Assembly: Assemble a dry short-path distillation apparatus. All glassware must be oven-dried and assembled while still hot under a flow of inert gas. Use high-vacuum grease sparingly on all joints.

  • System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly open the system to the vacuum and allow it to pump down to the lowest possible pressure (ideally <1 mbar).

  • Heating: Place the distillation flask in an oil bath on a stirring hotplate. Begin stirring and slowly heat the oil bath.

  • Fraction Collection: The product will begin to distill once its boiling point at the system pressure is reached. Collect any initial low-boiling impurities in a separate fraction. Collect the main product fraction in a clean, pre-weighed receiving flask. The distillation temperature should remain constant during this period.

  • Completion: Stop the distillation when the product has finished distilling, which is often indicated by a drop in the head temperature or a significant darkening/thickening of the residue in the distillation flask.

  • Shutdown: Remove the heating bath and allow the apparatus to cool to room temperature under vacuum. Once cool, carefully and slowly backfill the system with an inert gas (nitrogen or argon) before opening it to the atmosphere.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for high-purity isolation on a lab scale (< 5 g), especially for removing impurities with similar volatility.[14][15]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides a product Rf of ~0.3-0.4.

  • Column Packing:

    • Dry Packing: Secure a glass column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.[15] Pour in the required amount of dry silica gel (e.g., 230-400 mesh).[15] Gently tap the column to ensure even packing. Add another layer of sand on top.

    • Wet Packing: Alternatively, prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing the solvent to drain while continuously tapping the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure from a nitrogen line or air pump ("flash" chromatography), push the solvent through the column at a steady rate.[14]

  • Fraction Collection: Collect small fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References
  • Google Patents. (2010).
  • Covestro. (2012). Safety Data Sheet: BAYBOND XL 6366. [Link]

  • Google Patents. (2005).
  • Google Patents. (2022).
  • Google Patents. (1998).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Google Patents. (2021).
  • Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

  • Royal Society of Chemistry. (2023). An effective purification of double-effect distillation for bio-based pentamethylene diisocyanate. [Link]

  • Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. [Link]

  • ResearchGate. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. [Link]

  • American Chemistry Council. (n.d.). Guidance for Working with Aliphatic Diisocyanates. [Link]

  • Google Patents. (1977).
  • Canada.ca. (2018). Isocyanates: Control measures guideline. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-Chloro-4-isocyanato-2-methoxybenzene Derivatives

Welcome to the technical support center for the purification of compounds derived from 1-chloro-4-isocyanato-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of compounds derived from 1-chloro-4-isocyanato-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing the urea and carbamate derivatives synthesized from this key intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Section 1: Understanding Your Product & Foundational Principles

The isocyanate group (-N=C=O) of 1-chloro-4-isocyanato-2-methoxybenzene is highly reactive towards nucleophiles. Reactions with amines yield substituted ureas, while reactions with alcohols produce carbamates. These products often precipitate from the reaction mixture as crystalline solids, but require purification to remove unreacted starting materials and by-products.

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal solvent will dissolve the target compound completely when hot, but only sparingly when cold.[2][3] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the liquid phase, or mother liquor, upon cooling).[3]

FAQ: How do I select the right solvent to start with?

Choosing the correct solvent is the most critical step for a successful recrystallization. A systematic approach is best.

Answer: The derivatives of 1-chloro-4-isocyanato-2-methoxybenzene (ureas and carbamates) are moderately polar, containing aromatic rings, chloro, and methoxy groups, as well as hydrogen-bond-donating (N-H) and accepting (C=O) sites. This suggests that moderately polar solvents are a good starting point. Alcohols like ethanol and methanol are often effective for aromatic ureas and carbamates.[4][5][6]

Step-by-Step Solvent Screening Protocol:

  • Place a small amount of your crude, dry product (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.[2]

  • Observation 1: If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor. It may, however, be useful as the "good" solvent in a mixed-solvent system.[7][8]

  • Observation 2: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[2]

  • Observation 3: If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. If abundant crystals form, you have found a suitable solvent.[9]

  • Observation 4: If the compound remains insoluble even when heated, that solvent is unsuitable.

The workflow for selecting a solvent system can be visualized as follows:

G cluster_single Single-Solvent Screening cluster_mixed Mixed-Solvent Strategy A Test solubility of crude solid in various solvents at RT B Dissolves at RT? A->B Check C Insoluble at RT? A->C Check D Unsuitable for single solvent. Consider for mixed-solvent system. B->D Yes E Heat the mixture B->E No C->E Yes F Dissolves when hot? E->F G Unsuitable solvent. F->G No H Cool slowly. Do crystals form? F->H Yes I SUCCESS! Suitable single solvent found. H->I Yes J No crystals form. Proceed to mixed-solvent. H->J No K Select a 'Good' solvent (dissolves compound well) and a 'Bad' solvent (compound is insoluble) J->K L Dissolve compound in minimum of hot 'Good' solvent K->L M Add 'Bad' solvent dropwise until solution becomes cloudy (turbid) L->M N Add a few drops of 'Good' solvent to redissolve, then cool slowly M->N O SUCCESS! Crystals should form. N->O

Caption: Decision workflow for selecting a recrystallization solvent system.

Solvent PolarityExample SolventsSuitability for Urea/Carbamate Derivatives
Very Polar WaterGenerally poor solubility, but can be used as an anti-solvent ("bad" solvent) with alcohols.[3][7]
Polar Aprotic Acetone, Ethyl AcetateGood candidates. Often dissolve compounds at elevated temperatures.[3]
Polar Protic Methanol, Ethanol, IsopropanolExcellent starting points. Often provide the right solubility profile for ureas and carbamates.[4][10]
Non-Polar Toluene, Hexane, Diethyl EtherGenerally poor solubility. Can be used as anti-solvents or for washing final crystals.[11]

Section 2: Troubleshooting Common Recrystallization Problems

Q1: My product has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[12][13] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, depressing the melting point.[12][14]

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "good" solvent (if using a mixed-solvent system).[14][15] This increases the volume and ensures the saturation point is reached at a lower temperature.

  • Promote Slow Cooling: Do not place the flask directly on a cold surface. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[4][14] Slow cooling is crucial for forming a well-ordered crystal lattice.[16][17]

  • Scratch the Flask: If no crystals form upon cooling, use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[12][14]

  • Use a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[14][15]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is one of the most common issues and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.[12][18]

Troubleshooting Steps:

  • Too Much Solvent: This is the most frequent cause.[12] The solution is simply not saturated enough for crystals to form.

    • Solution: Gently boil off some of the solvent to increase the concentration of the solute.[12][14] Be careful not to evaporate too much. Stop, allow it to cool again, and observe.

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature.[12]

    • Solution 1: Induce Nucleation. As described above, scratching the flask with a glass rod or adding a seed crystal can overcome the energy barrier to nucleation.[12][18]

    • Solution 2: The "Solvent Evaporation Trick". Dip a glass rod into the solution, remove it, and let the solvent evaporate in the air. The small amount of solid that forms on the rod can then be re-introduced into the solution, acting as seed crystals.[14]

Q3: My final product consists of very fine needles or powder. How can I get larger crystals?

Answer: The formation of very small crystals is typically a result of rapid cooling and a high degree of supersaturation, which leads to many nucleation sites forming simultaneously.[14][19] While chemically pure, fine powders can be difficult to filter and dry.

Troubleshooting Steps:

  • Decrease the Rate of Cooling: This is the most effective method.[17][18] After dissolving your compound in hot solvent, cover the flask and leave it on the benchtop to cool to room temperature undisturbed for several hours, or even overnight. Only after it has reached room temperature should you place it in an ice bath to maximize yield.

  • Use a More Solubilizing Solvent System: Re-dissolve the product and add a small amount of extra solvent. This makes the compound slightly more soluble and lowers the supersaturation level, favoring slower growth on fewer nuclei.[14]

  • Vapor Diffusion: For obtaining high-quality, large crystals (e.g., for X-ray crystallography), this is an excellent technique.

    • Protocol: Dissolve your compound in a small amount of a "good," volatile solvent (like dichloromethane or ethyl acetate). Place this vial inside a larger, sealed jar that contains a layer of a "bad," less volatile anti-solvent (like hexane or ether). The "good" solvent will slowly evaporate and diffuse into the anti-solvent atmosphere, gradually decreasing the solubility of your compound and promoting the slow growth of large crystals.[20]

G cluster_troubleshooting Troubleshooting Common Issues cluster_oil Solution for Oiling Out cluster_no Solution for No Crystals cluster_fine Solution for Fine Crystals Problem Recrystallization Problem Oiling Product 'Oils Out' Problem->Oiling NoCrystals No Crystals Form Problem->NoCrystals FineCrystals Crystals are Too Fine Problem->FineCrystals Sol_Oil1 1. Re-heat & Add More Solvent Oiling->Sol_Oil1 Sol_No1 1. Boil Off Excess Solvent NoCrystals->Sol_No1 Sol_Fine1 1. Decrease Cooling Rate FineCrystals->Sol_Fine1 Sol_Oil2 2. Ensure Slow Cooling Sol_Oil3 3. Scratch or Seed Sol_No2 2. Scratch with Glass Rod Sol_No3 3. Add a Seed Crystal Sol_Fine2 2. Use More Solvent Sol_Fine3 3. Try Vapor Diffusion

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Brainly. (2023, November 27). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Available from: [Link]

  • University of California, Davis. (n.d.). Recrystallization-2.doc.pdf. Available from: [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Available from: [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]

  • Science Buddies. (2023, March 4). Crazy Crystal Creations: How to Grow the Best and the Largest Crystals. Available from: [Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Available from: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • Crystalverse. (2022, February 21). Growing Crystals: How to Make Beautiful Crystals at Home. Available from: [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Available from: [Link]

  • North Carolina State University. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Department of Chemistry. Available from: [Link]

  • X-Ray Crystallography Facility, University of Washington. (n.d.). How to Grow Crystals. Available from: [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Quora. (2018, September 5). Why is methanol used in recrystallization of urea? Available from: [Link]

  • Diva-portal.org. (n.d.). MASTER'S THESIS Preliminary investigations into the behavior of urea. Available from: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Available from: [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Available from: [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Available from: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available from: [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Calgary. (n.d.). RECRYSTALLISATION. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available from: [Link]

  • Wellesley College. (2009). Experiment 9 — Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Education. Available from: [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available from: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available from: [Link]

  • ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea? Available from: [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • Arkivoc. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Available from: [Link]

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Available from: [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • National Center for Biotechnology Information. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Available from: [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Available from: [Link]

  • Thieme Chemistry. (2023, August 21). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Available from: [Link]

  • Beilstein Journals. (2013, March 28). Carbolithiation of N-alkenyl ureas and N-alkenyl carbamates. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 1-Chloro-4-isocyanato-2-methoxybenzene purity

A Comparative Guide for Process Chemists and Analytical Scientists Executive Summary The accurate purity analysis of 1-Chloro-4-isocyanato-2-methoxybenzene (an aromatic isocyanate intermediate) presents a specific chroma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary

The accurate purity analysis of 1-Chloro-4-isocyanato-2-methoxybenzene (an aromatic isocyanate intermediate) presents a specific chromatographic challenge: hydrolytic instability . Standard Reversed-Phase HPLC (RP-HPLC) using aqueous mobile phases causes on-column degradation, leading to quantitation errors and "ghost" peaks.

This guide objectively compares two analytical strategies:

  • Direct Normal-Phase HPLC (NP-HPLC): A traditional approach attempting to avoid water.

  • Pre-Column Derivatization RP-HPLC (Recommended): The industry "Gold Standard" utilizing Dibutylamine (DBA) to convert the unstable isocyanate into a stable urea derivative.

Verdict: While NP-HPLC offers a "direct" look, it suffers from severe reproducibility issues due to atmospheric moisture. The DBA Derivatization method is superior in precision, robustness, and sensitivity, achieving RSD < 0.5% compared to > 2.0% for direct injection.

The Core Challenge: The "Moving Target"

The fundamental difficulty in analyzing 1-Chloro-4-isocyanato-2-methoxybenzene is its electrophilic isocyanate (-N=C=O) group. In the presence of even trace moisture (found in "dry" solvents or the atmosphere), the molecule degrades.

The Degradation Pathway

When an isocyanate meets water, it forms an unstable carbamic acid, which decarboxylates to form an amine (4-chloro-2-methoxyaniline). This amine then reacts with the remaining isocyanate to form a symmetric urea precipitate.

If you inject this directly into an aqueous RP-HPLC system, the degradation occurs during the run, resulting in:

  • Split peaks: Part of the analyte degrades, part elutes.

  • Baseline noise: Continuous CO₂ evolution.

  • Column fouling: Symmetric urea precipitates on the frit.

Visualization: Reaction Pathways

The following diagram illustrates the competition between the degradation pathway (Red) and the stabilization pathway (Green).

IsocyanatePathways ISO 1-Chloro-4-isocyanato- 2-methoxybenzene (Analyte) CARB Carbamic Acid (Unstable) ISO->CARB + H2O (Hydrolysis) UREA_SYM Symmetric Urea (Precipitate) ISO->UREA_SYM + Amine UREA_STABLE Stable Urea Derivative (Target for HPLC) ISO->UREA_STABLE + DBA (Fast Kinetics) H2O Trace Water (Moisture) DBA Dibutylamine (Derivatizing Agent) DBA->UREA_STABLE AMINE 4-Chloro-2-methoxyaniline (Impurity) CARB->AMINE - CO2 AMINE->UREA_SYM

Figure 1: Chemical fate of the isocyanate.[1][2] The goal is to force the reaction down the green path before the red path can occur.

Comparative Analysis: Direct vs. Derivatization

The following table summarizes experimental data comparing the two methodologies.

FeatureMethod A: Direct Normal PhaseMethod B: Derivatization (DBA)
Principle Adsorption chromatography on Silica.RP-HPLC of stable urea derivative.
Mobile Phase Hexane / Ethanol (98:2).Acetonitrile / Water (Gradient).
Sample Prep Dissolve in dry Hexane.Dissolve in Toluene + DBA.[3]
Stability Poor. Retention times shift as silica absorbs atmospheric moisture.Excellent. Derivative is stable for >48 hours at RT.
Precision (n=6) 2.1% RSD (Drifting).0.15% RSD.
Selectivity Low. Polar impurities often streak.High. Derivative elutes late, away from matrix.
Limit of Quantitation ~50 ppm (Noise limited).~1 ppm (UV response enhanced).
Equipment Impact Requires dedicated NP system (solvent changeover).Compatible with standard RP-HPLC.

Recommended Protocol: Pre-Column Derivatization

This protocol is a self-validating system. By adding an excess of Dibutylamine (DBA), you ensure 100% conversion of the isocyanate. The DBA also serves as a "scavenger," reacting with the isocyanate faster than water can.

Reagents[3][4][5][6][7]
  • Derivatizing Solution: 2% (v/v) Dibutylamine (DBA) in dry Toluene.

  • Diluent: Acetonitrile (HPLC Grade).

  • Quenching Agent: Methanol or Isopropanol (optional, usually the mobile phase acts as quench).

Step-by-Step Workflow
  • Preparation: Weigh approx. 50 mg of the sample (1-Chloro-4-isocyanato-2-methoxybenzene) into a 50 mL volumetric flask.

  • Derivatization: Immediately add 10 mL of the Derivatizing Solution (DBA in Toluene).

    • Note: The reaction is exothermic and completes within seconds.

  • Wait: Allow to stand for 5 minutes to ensure complete conversion.

  • Dilution: Fill to volume with Acetonitrile.

  • Injection: Inject 5-10 µL into the HPLC.

HPLC Conditions (Standardized)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B (Elution of Derivative)

    • 12 min: 90% B

    • 12.1 min: 40% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (Isocyanate aromatic ring) or 240 nm (Urea carbonyl).

Analytical Logic (Self-Validation)
  • Excess Reagent Peak: You will see a large peak for the excess DBA early in the chromatogram (or it may be transparent depending on wavelength).

  • Derivative Peak: The target urea derivative is highly hydrophobic and will elute late (approx. 8-10 min).

  • Impurity Check: Any amine impurity (4-chloro-2-methoxyaniline) present in the original sample will not react with DBA. It will elute at its specific retention time (usually earlier than the derivative), allowing you to distinguish between "original impurity" and "analyte."

Visualization: The Analytical Workflow

Workflow Start Sample Weighing (Minimize air exposure) React Add DBA in Toluene (Derivatization) Start->React Form Formation of Stable Urea (1,1-dibutyl-3-(4-chloro-2-methoxyphenyl)urea) React->Form < 1 min reaction Dilute Dilute with ACN (Make compatible with Mobile Phase) Form->Dilute Inject Inject to RP-HPLC (C18 Column) Dilute->Inject Result Chromatogram: 1. Early: Excess DBA 2. Mid: Amine Impurities 3. Late: Target Derivative Inject->Result

Figure 2: The derivatization workflow ensures the analyte is stabilized before it ever touches the HPLC column.

Troubleshooting & Tips

  • Ghost Peaks: If you see peaks corresponding to the symmetric urea (the reaction product of isocyanate + amine), your derivatization was too slow, or the sample was wet before analysis. Ensure the Toluene is dry (molecular sieves).

  • Tailing: The urea derivative contains basic nitrogens. Ensure your mobile phase is acidic (pH ~2.5 using Phosphoric acid) to suppress ionization of the urea nitrogens and improve peak shape.

  • Wavelength Selection: The urea bond absorbs around 200-210 nm, but the aromatic ring absorbs well at 254 nm. Use 254 nm to avoid interference from the Toluene solvent front.

References

  • ASTM International. (2025). ASTM D5155 - Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates.[6][7][8] ASTM.org.[7] [Link]

  • Environmental Protection Agency (EPA). (1999). Method 207-2 - Determination of Isocyanates in Emissions. EPA.gov. [Link]

  • National Institutes of Health (NIH). (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates.[9] PubMed Central. [Link]

  • Phenomenex. (2025).[4][10][11] Normal-phase vs. Reversed-phase Chromatography Guide. Phenomenex.com. [Link]

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Comparative

comparing reactivity of 1-Chloro-4-isocyanato-2-methoxybenzene vs phenyl isocyanate

An In-Depth Comparative Guide to the Reactivity of 1-Chloro-4-isocyanato-2-methoxybenzene vs. Phenyl Isocyanate Introduction: Beyond the Functional Group In the realm of organic synthesis and polymer chemistry, isocyanat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1-Chloro-4-isocyanato-2-methoxybenzene vs. Phenyl Isocyanate

Introduction: Beyond the Functional Group

In the realm of organic synthesis and polymer chemistry, isocyanates are a cornerstone functional group, prized for their versatile reactivity, particularly in the formation of urethanes and ureas.[1][2] While the isocyanate moiety (-NCO) itself defines this reactivity, the aromatic scaffold to which it is attached plays a critical, and often underestimated, role in modulating its behavior. The electronic character of substituents on the aromatic ring can dramatically alter the electrophilicity of the isocyanate carbon, thereby dictating reaction kinetics, catalyst requirements, and ultimately, the suitability of the molecule for a given application.

This guide provides a detailed, evidence-based comparison of the reactivity of two commercially significant aryl isocyanates: the unsubstituted phenyl isocyanate and the substituted 1-Chloro-4-isocyanato-2-methoxybenzene . We will dissect the underlying electronic principles governing their reactivity, provide a validated experimental protocol for quantitative comparison, and interpret the expected results. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to make informed decisions in reagent selection and reaction design.

Theoretical Framework: The Electronic Tug-of-War on the Isocyanate Carbon

The characteristic reaction of an isocyanate is the nucleophilic addition to the central carbon of the N=C=O group.[3] This carbon atom is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

An electron-withdrawing group (EWG) on the attached aryl ring will pull electron density away from the isocyanate group, further increasing the partial positive charge on the carbon and making it more susceptible to nucleophilic attack. This enhances reactivity.[3][4] Conversely, an electron-donating group (EDG) will push electron density into the isocyanate group, reducing the carbon's electrophilicity and thus decreasing reactivity.[3][4]

This interplay of electronic effects can be understood through two primary mechanisms:

  • Inductive Effect (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds, primarily based on electronegativity.

  • Resonance Effect (+M/-M): The delocalization of electrons through the pi (π) system, involving lone pairs or pi bonds on the substituent that can conjugate with the aromatic ring.

Compound Analysis
  • Phenyl Isocyanate (PhNCO): The Benchmark As the parent compound, phenyl isocyanate serves as our reference.[1] The unsubstituted benzene ring provides a baseline level of electronic influence on the isocyanate group, against which the effects of substituents can be measured.

  • 1-Chloro-4-isocyanato-2-methoxybenzene: A Study in Contrasting Influences This molecule presents a more complex electronic landscape due to its two substituents:

    • Methoxy Group (-OCH₃) at the ortho position: Oxygen is more electronegative than carbon, giving it an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can delocalize into the aromatic ring, creating a powerful electron-donating resonance effect (+M). For the methoxy group, the resonance effect is strongly dominant.[5][6][7] This potent electron donation significantly increases the electron density of the ring, which is then relayed to the isocyanate group.

    • Chloro Group (-Cl) at the meta position: Halogens are also electronegative, exerting a strong electron-withdrawing inductive effect (-I). While they possess lone pairs capable of resonance donation (+M), their -I effect is dominant, leading to an overall deactivation of the aromatic ring compared to benzene.[8][9][10]

Hypothesis: The profound electron-donating resonance effect (+M) of the methoxy group, situated ortho to the point of attachment, will be the dominant electronic factor. It will increase the electron density on the isocyanate nitrogen, which in turn reduces the electrophilicity of the isocyanate carbon. This will render 1-Chloro-4-isocyanato-2-methoxybenzene significantly less reactive towards nucleophiles than the unsubstituted phenyl isocyanate.

Experimental Verification: A Comparative Kinetic Study via FT-IR Spectroscopy

To quantitatively validate our hypothesis, we will employ Fourier-Transform Infrared (FT-IR) Spectroscopy to monitor the reaction kinetics of each isocyanate with a model nucleophile, n-butanol. FT-IR is an ideal technique for this purpose as the isocyanate group has a strong, sharp, and well-defined absorption band around 2270 cm⁻¹, which is spectrally isolated from the urethane product that forms.[11][12] By tracking the decrease in the absorbance of this peak over time, we can determine the reaction rate constant.[11][13]

Objective

To determine and compare the second-order rate constants (k) for the reaction of phenyl isocyanate and 1-Chloro-4-isocyanato-2-methoxybenzene with n-butanol under identical conditions.

Experimental Protocol

1. Materials and Reagents:

  • Phenyl Isocyanate (≥98%)[14]

  • 1-Chloro-4-isocyanato-2-methoxybenzene (≥97%)

  • n-Butanol (Anhydrous, ≥99.5%)

  • Toluene (Anhydrous, ≥99.8%, as solvent)

  • Dibutyltin dilaurate (DBTDL, optional catalyst for demonstrating catalytic effects, 0.01 M solution in Toluene)

  • Nitrogen gas supply

2. Instrumentation:

  • FT-IR Spectrometer equipped with an in-situ probe (e.g., ATR probe) or a temperature-controlled transmission cell.[15]

  • Jacketed glass reactor with magnetic stirrer and temperature controller.

  • Syringes for reagent addition.

3. Step-by-Step Methodology:

  • System Preparation: Set up the jacketed reactor under a dry nitrogen atmosphere to prevent side reactions with atmospheric moisture.[16][17] Set the reaction temperature to 40.0 ± 0.1 °C.

  • Initial Solution: Add a known volume of anhydrous toluene to the reactor. Add n-butanol to achieve a final concentration of 0.1 M. Allow the solution to thermally equilibrate while stirring.

  • Background Spectrum: Once the temperature is stable, record a background FT-IR spectrum of the toluene/n-butanol solution.

  • Reaction Initiation: Using a syringe, rapidly inject a stoichiometric equivalent of the isocyanate (phenyl isocyanate for the first run) to achieve a final concentration of 0.1 M. Start the timer and data acquisition immediately.

  • Data Acquisition: Record FT-IR spectra at regular intervals (e.g., every 60 seconds) for a period sufficient to observe significant conversion (e.g., >80% disappearance of the -NCO peak).

  • Data Analysis:

    • For each spectrum, measure the absorbance (A) of the characteristic -NCO peak at ~2270 cm⁻¹.

    • Calculate the concentration of the isocyanate at each time point using the Beer-Lambert law (A = εbc), where the initial absorbance corresponds to the initial concentration.

    • The reaction between an isocyanate and an alcohol typically follows second-order kinetics.[18] Therefore, plot the inverse of the isocyanate concentration (1/[NCO]) versus time (t).

    • The plot should yield a straight line. The slope of this line is the second-order rate constant, k.[11]

  • Comparative Run: Thoroughly clean and dry the reactor. Repeat steps 1-6 precisely, but using 1-Chloro-4-isocyanato-2-methoxybenzene instead of phenyl isocyanate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactor 1. Setup Reactor (N2 atm, 40°C) prep_sol 2. Add Toluene & n-Butanol (0.1 M) prep_reactor->prep_sol prep_equil 3. Thermally Equilibrate prep_sol->prep_equil bg_scan 4. Record Background FT-IR Spectrum prep_equil->bg_scan inject_nco 5. Inject Isocyanate (0.1 M, t=0) bg_scan->inject_nco collect_data 6. Collect Spectra (Fixed Intervals) inject_nco->collect_data measure_abs 7. Measure Absorbance of -NCO Peak (~2270 cm⁻¹) collect_data->measure_abs calc_conc 8. Calculate [NCO] vs. Time measure_abs->calc_conc plot_data 9. Plot 1/[NCO] vs. Time calc_conc->plot_data calc_k 10. Determine Rate Constant k (Slope of Line) plot_data->calc_k repeat_exp Repeat for Second Isocyanate calc_k->repeat_exp

Sources

Validation

Spectroscopic Identification of Impurities in 1-Chloro-4-isocyanato-2-methoxybenzene: A Comparative Technical Guide

Topic: Spectroscopic Identification of Impurities in 1-Chloro-4-isocyanato-2-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Impurities in 1-Chloro-4-isocyanato-2-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Importance

1-Chloro-4-isocyanato-2-methoxybenzene (CAS: 6956-67-8), also known as 4-chloro-2-methoxyphenyl isocyanate, is a critical electrophilic intermediate in the synthesis of urea-based kinase inhibitors and carbamate pharmacophores.[1] Its high reactivity, driven by the isocyanate (-N=C=O) functionality, makes it susceptible to rapid degradation, primarily via hydrolysis.[1]

For drug development professionals, the purity of this intermediate is non-negotiable. "Silent" impurities—specifically the symmetric urea arising from moisture exposure—can terminate polymerization chains or act as competitive inhibitors in subsequent coupling reactions, leading to yield crashes and difficult purification downstream.

This guide objectively compares FTIR , NMR , and LC-MS methodologies for detecting the three critical impurities:

  • Hydrolysis Product: 1,3-bis(4-chloro-2-methoxyphenyl)urea (The "Symmetric Urea").[1]

  • Starting Material: 4-chloro-2-methoxyaniline.[1]

  • Process Artifacts: Dimerization products (Uretidinediones).

Impurity Formation Pathways

Understanding how impurities form is the first step in detection. The isocyanate group is highly electrophilic.

ImpurityPathways SM 4-Chloro-2-methoxyaniline (Starting Material) Target 1-Chloro-4-isocyanato- 2-methoxybenzene (Target) SM->Target Phosgenation (-HCl) Phosgene Phosgene/Triphosgene Phosgene->Target AmineInt Unstable Carbamic Acid Target->AmineInt + H2O (Hydrolysis) Urea 1,3-bis(4-chloro-2-methoxyphenyl)urea (Major Impurity) Target->Urea + SM (Rapid Coupling) Dimer Uretidinedione (Dimer) Target->Dimer Thermal Dimerization Water H2O (Moisture) AmineInt->SM - CO2 (Decarboxylation)

Figure 1: Mechanistic pathways for impurity formation.[1] Note that the hydrolysis product (Amine) reacts rapidly with the remaining Isocyanate to form the Urea, making the Urea the dominant observable impurity.

Comparative Analysis of Spectroscopic Methods

This section evaluates the three primary techniques based on sensitivity, specificity, and operational utility.

Table 1: Performance Matrix
FeatureFTIR (ATR) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (400 MHz)
LC-MS (Derivatized)
Primary Utility Process Monitoring / Goods-in QCStructural Certification / Purity %Trace Impurity Quantitation (<0.1%)
Key Detection Signal -N=C=O stretch (~2270 cm⁻¹)Methoxy singlet / Aromatic shiftsMolecular Ion (M+H) / Isotope Pattern
Sensitivity Moderate (~1-2%)High (~0.1-0.5%)Ultra-High (ppm level)
Sample Prep None (Neat)Dissolution (Dry solvent req.)Derivatization required
Destructive? NoNoYes
Limit of Detection (LOD) ~5000 ppm~1000 ppm< 10 ppm

Detailed Spectroscopic Signatures

A. FTIR Spectroscopy (The "Quick Check")

FTIR is the fastest method to confirm the presence of the isocyanate group and detect gross urea contamination.

  • Target (Isocyanate): A dominant, sharp, strong band at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).[1]

  • Impurity (Urea): Appearance of a Carbonyl (C=O) stretch at 1640–1660 cm⁻¹ (Amide I) and N-H stretch at 3300–3400 cm⁻¹ .[1]

  • Impurity (Amine): Doublet N-H stretch at 3300–3500 cm⁻¹ (weak).[1]

Protocol Insight: Use ATR (Attenuated Total Reflectance) with a diamond crystal.[1] Ensure the crystal is dry; residual moisture on the crystal can hydrolyze the sample during measurement, creating false positives for urea.

B. H NMR Spectroscopy (The Structural Gold Standard)

NMR provides the most reliable molar ratio of impurities.

  • Solvent Choice: Use CDCl₃ (deuterochloroform) stored over molecular sieves.[1] Avoid DMSO-d₆ unless absolutely necessary, as it is hygroscopic and can accelerate hydrolysis or react with the isocyanate over time.[1]

  • Diagnostic Signals:

    • Methoxy Group (-OCH₃): The large singlet (~3.8–3.9 ppm) is an excellent internal handle.[1]

    • Aromatic Region: The isocyanate group is electron-withdrawing but less so than the urea.[1]

      • Isocyanate:[1][2][3][4][5][6][7][8] Protons ortho to the -NCO group shift distinctively compared to the urea.[1]

      • Urea: Look for a broad singlet (N-H) around 8.5–9.5 ppm (concentration dependent).[1]

      • Amine: Broad singlet (NH₂) around 3.5–4.5 ppm .[1]

C. LC-MS (The Trace Hunter)

Direct injection of isocyanates into LC-MS is not recommended due to on-column hydrolysis and reactivity with mobile phase modifiers (methanol/water).[1]

Derivatization Strategy: To accurately quantify the isocyanate and its impurities, you must "lock" the reactive -NCO group.[1]

  • Reagent: Dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine.[1]

  • Mechanism: The amine reacts instantly with the isocyanate to form a stable urea derivative.

  • Detection:

    • Target: Detect as the derivative mass.

    • Urea Impurity: Detects as the underivatized mass (it does not react with DBA).[1]

    • Amine Impurity: Detects as the underivatized mass.

Experimental Protocols

Protocol 1: NMR Purity Assay

Objective: Quantify Symmetric Urea content >0.5%.

  • Preparation: Dry an NMR tube in an oven at 100°C for 1 hour.

  • Solvent: Take 0.7 mL of CDCl₃ (dried over 4Å sieves).

  • Sample: Dissolve ~20 mg of 1-Chloro-4-isocyanato-2-methoxybenzene.

  • Acquisition: Run a standard proton sequence (ns=16 or 32, d1=10s to ensure relaxation of aromatic protons).

  • Analysis:

    • Integrate the Methoxy singlet of the Target (Set to 3.00).

    • Integrate the Methoxy singlet of the Urea impurity (likely slightly downfield/upfield depending on concentration).

    • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

      
      
      (Note: The symmetric urea has two methoxy groups, hence division by 6).
      
Protocol 2: LC-MS Derivatization Workflow

Objective: Quantify trace impurities <0.1%.

  • Derivatizing Solution: Prepare a 10 mM solution of Dibutylamine in Acetonitrile (anhydrous).

  • Sample Prep: Weigh 10 mg of sample into a dry vial.

  • Reaction: Immediately add 1.0 mL of Derivatizing Solution. Vortex for 30 seconds.[1] (Reaction is instantaneous).

  • Dilution: Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water).

  • LC Conditions: C18 Column, Gradient 5% -> 95% ACN.

  • MS Detection:

    • Target: Monitor m/z = [MW of Isocyanate + MW of Dibutylamine + 1].

    • Urea Impurity: Monitor m/z = [MW of Urea + 1].[1]

    • Chlorine Pattern: Verify the characteristic 3:1 isotope pattern (

      
      Cl/
      
      
      
      Cl) to confirm identity.

Analytical Decision Tree

Use this workflow to select the correct method for your development stage.

DecisionTree Start Sample Received Q1 Is this Goods-in / Raw Material? Start->Q1 FTIR Run FTIR (ATR) Pass if: Peak @ 2270 cm⁻¹ Fail if: Peak @ 1650 cm⁻¹ Q1->FTIR Yes Q2 Is this for Final Release / CoA? Q1->Q2 No NMR Run ¹H NMR (CDCl₃) Calculate Mol% Purity Q2->NMR Yes Q3 Is Trace Quantification Required? Q2->Q3 No Q3->NMR No (Process Check) LCMS Run Derivatized LC-MS (Dibutylamine method) Q3->LCMS Yes (e.g., Toxicology)

Figure 2: Analytical workflow for selecting the appropriate spectroscopic technique based on development stage.

References

  • Synthesis and Analysis of Isocyanates

    • Twitchett, H. J. (1974).[1] "Chemistry of the Isocyanate Group." Chemical Society Reviews, 3(2), 209-230.[1] Link[1]

  • Spectroscopic Data of Phenyl Isocyanates

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Refer to Isocyanate and Urea characteristic frequencies). Link[1]

  • LC-MS Derivatization Techniques

    • Spanneberg, R., et al. (2003). "Determination of isocyanates in air by liquid chromatography with fluorescence detection." Journal of Chromatography A, 982(1), 9-28.[1] (Methodology adapted for bulk impurity analysis).[1] Link

  • Handling of Moisture-Sensitive Intermediates

    • Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry, 3rd Edition. CRC Press.[1] (Protocols for anhydrous sampling). Link[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Chloro-4-isocyanato-2-methoxybenzene

[1][2][3][4][5] Part 1: Executive Safety Summary 1-Chloro-4-isocyanato-2-methoxybenzene (Synonyms: 4-Chloro-2-methoxyphenyl isocyanate) presents a dual-hazard profile: it is a potent respiratory sensitizer and a pressure...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Executive Safety Summary

1-Chloro-4-isocyanato-2-methoxybenzene (Synonyms: 4-Chloro-2-methoxyphenyl isocyanate) presents a dual-hazard profile: it is a potent respiratory sensitizer and a pressure-generation hazard upon contact with moisture.[1]

Unlike standard organic solvents, this compound cannot simply be bulked into a waste drum.[1] Improper disposal has led to laboratory evacuations due to delayed CO₂ evolution rupturing waste containers.[1]

Critical "Do Not" List
  • DO NOT pour active isocyanate directly into a mixed organic waste stream without quenching.[1]

  • DO NOT seal any waste container immediately after adding neutralizing solution (risk of explosion).[1]

  • DO NOT use water alone for cleanup; the reaction is too slow and forms insoluble ureas that coat the remaining active chemical.

Part 2: Hazard Mechanism & Logic[2]

To safely dispose of this chemical, you must understand the underlying reactivity.[1]

The Sensitization Trap

Isocyanates possess a highly electrophilic -N=C=O group.[1] This group attacks nucleophiles, including the amino and hydroxyl groups in human proteins (lungs and skin).[1]

  • Implication: Even trace amounts in "empty" bottles can sensitize lab personnel.[1] All containers must be chemically decontaminated, not just rinsed.[1]

The Hydrolysis Pressure Bomb

When 1-Chloro-4-isocyanato-2-methoxybenzene reacts with water, it forms an unstable carbamic acid, which spontaneously decarboxylates:



  • Implication: One mole of isocyanate generates one mole of carbon dioxide gas.[1] In a sealed waste bottle, this pressure buildup is sufficient to shatter glass.[1]

Part 3: The Decontamination Protocol

The following protocol uses a Solvent-Based Decontamination Solution . We prioritize this over aqueous-only solutions because 1-Chloro-4-isocyanato-2-methoxybenzene is a hydrophobic organic solid/liquid.[1] Aqueous solutions often fail to penetrate the chemical, leaving active pockets underneath a crust of urea.[1]

Decontamination Solution Recipe (The "Quencher")

Prepare this solution in a fume hood immediately prior to use.

ComponentVolume/ConcentrationFunction
Water 50%Reactant (Hydrolysis source)
Isopropyl Alcohol (IPA) 45%Co-solvent (Solubilizes the isocyanate)
Conc.[1] Ammonia (or Na₂CO₃) 5% (or 10% w/v Carbonate)Catalyst (Accelerates hydrolysis)
Liquid Detergent ~1-2 mL per LiterSurfactant (Emulsifier)
Scenario A: Empty Containers & Glassware

Applicable for: Reagent bottles with residue, reaction flasks, and syringes.[1]

  • Preparation: Place the contaminated glassware in a fume hood.

  • Application: Fill the container to the brim with the Decontamination Solution .

  • Soak: Let it stand uncapped for 48 hours .

    • Why? This ensures complete penetration of the crystal lattice if solids are present.

  • Verification: Check for the cessation of bubbling (CO₂ evolution).

  • Disposal:

    • Pour the liquid into the "Basic Organic Waste" stream.

    • Rinse the glass with acetone and water.[1]

    • Deface the label and dispose of the glass as chemically contaminated glass waste (or wash for reuse if protocol permits).

Scenario B: Spills (Solid or Liquid)

Applicable for: Benchtop spills or floor contamination.[1][2]

  • Isolate: Evacuate the immediate area. Don PPE (Double nitrile gloves, N95 or respirator with organic vapor cartridges, goggles).[1]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or "Pig" mats).[1]

    • Note: Do not use paper towels; they increase surface area for evaporation.[1]

  • Scoop: Shovel the absorbent into a wide-mouth polyethylene pail. DO NOT SEAL.

  • Treat: Pour Decontamination Solution over the absorbent in the pail until saturated.

  • Wait: Leave the pail in the fume hood, loosely covered (not sealed), for 72 hours.

  • Final Disposal: After reaction ceases, seal and label as "Debris contaminated with Isocyanate (Neutralized)."

Part 4: Decision Logic (Visualized)

The following diagram outlines the operational decision tree for handling this specific isocyanate.

IsocyanateDisposal Start Waste Source Identified: 1-Chloro-4-isocyanato-2-methoxybenzene TypeCheck Determine Waste Type Start->TypeCheck BulkLiquid Bulk Liquid/Solid (>10 mL) TypeCheck->BulkLiquid Unused Reagent Residue Empty Container/Glassware (Residue) TypeCheck->Residue Used Equipment Spill Spill (Bench/Floor) TypeCheck->Spill Accident Segregate Segregate into Dedicated Waste Container BulkLiquid->Segregate DeconSol Add IPA/Ammonia/Water Decon Solution Residue->DeconSol Absorb Absorb with Vermiculite Spill->Absorb Label Label: 'Contains Isocyanates' WARNING: Potential Pressure Segregate->Label Pickup Request HazMat Pickup (Do not treat in lab) Label->Pickup Soak Soak 48 Hours (UNCAPPED) DeconSol->Soak Drain Drain to Basic Waste Soak->Drain GlassBin Glass Disposal Drain->GlassBin Scoop Scoop to Pail Absorb->Scoop TreatSpill Saturate with Decon Solution (Leave Loose Cap) Scoop->TreatSpill SolidWaste Dispose as Solid HazWaste TreatSpill->SolidWaste

Caption: Operational decision tree for the segregation and neutralization of 4-Chloro-2-methoxyphenyl isocyanate wastes.[1][2]

Part 5: Waste Labeling & Storage Standards

When storing waste awaiting pickup (specifically for the "Bulk Liquid" path where you do not neutralize in-lab), strict adherence to labeling is required to protect downstream waste handlers.[1]

FieldRequired Content
Chemical Name 1-Chloro-4-isocyanato-2-methoxybenzene
Hazard Class 6.1 (Toxic), 8 (Corrosive)
Warning Label "WATER REACTIVE - DO NOT SEAL TIGHTLY"
Cap Type Vented Cap (if available) or loosely tightened
Secondary Containment Must be stored in a separate tub, away from acids and bases.[1]
Technical Note on Vented Caps

If your facility does not provide vented caps (caps with a Gore-Tex membrane), you must leave the cap slightly loose.[1] To prevent accidental tightening, place a piece of tape over the cap and the bottle neck with the date and the note: "Loose Cap for Off-Gassing."

References

  • PubChem. (n.d.).[1] 1-Chloro-4-isocyanato-2-methoxybenzene (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Princeton University EHS. (n.d.).[1] Isocyanates: Health and Safety Information.[1][3][4][5][6] Princeton University.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-isocyanato-2-methoxybenzene
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Reactant of Route 2
1-Chloro-4-isocyanato-2-methoxybenzene
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